1,3-Dibromo-1,1-difluoropropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-1,1-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2F2/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYGQDVLDHWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073188 | |
| Record name | 1,3-Dibromo-1,1-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-25-3 | |
| Record name | Propane, 1,3-dibromo-1,1-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibromo-1,1-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Dibromo-1,1-difluoropropane CAS 460-25-3 properties
Technical Whitepaper: 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) Subtitle: A Strategic Synthon for Gem-Difluorocyclopropanation in Medicinal Chemistry
Executive Summary
This compound (CAS 460-25-3) is a specialized polyhalogenated alkane serving as a critical intermediate in organofluorine synthesis. Its primary utility lies in its role as a precursor to 1,1-difluorocyclopropane derivatives—a structural motif increasingly prioritized in drug discovery for its ability to modulate lipophilicity, metabolic stability, and conformational rigidity without altering steric bulk significantly.
This technical guide dissects the physicochemical profile, synthetic pathways, and downstream applications of CAS 460-25-3, providing researchers with a validated roadmap for integrating this synthon into lead optimization workflows.
Part 1: Physicochemical Profile
The unique reactivity of CAS 460-25-3 stems from its "mismatched" halogenation: a geminal bromodifluoro terminus (
Table 1: Key Physicochemical Properties
| Property | Value | Unit | Context |
| Molecular Formula | - | - | |
| Molecular Weight | 237.87 | g/mol | Heavy atom count favors density |
| Boiling Point | 129.7 – 132.0 | °C | @ 760 mmHg (Standard Pressure) |
| Density | 2.061 ± 0.06 | g/cm³ | High density due to Br/F content |
| Refractive Index | 1.461 | - | |
| Solubility | Lipophilic | - | Soluble in DCM, THF, Et₂O; Insoluble in |
| Appearance | Clear/Pale Yellow | - | Liquid at RT |
Data aggregated from supplier certificates and spectral databases [1, 3].
Part 2: Upstream Synthesis (Preparation of the Core)
The industrial and laboratory-scale preparation of this compound relies on the Kharasch addition (radical atom transfer addition). This pathway is preferred over direct fluorination due to its high regioselectivity and safety profile compared to using
Mechanism: Radical Chain Addition
The synthesis involves the addition of dibromodifluoromethane (
-
Initiation: A radical initiator (benzoyl peroxide or Cu catalyst) abstracts a bromine from
, generating the electrophilic radical. -
Propagation: The
radical attacks the electron-rich alkene (ethylene), forming a carbon-centered radical at the terminal position. -
Termination/Chain Transfer: The alkyl radical abstracts a bromine atom from another molecule of
, yielding the product and regenerating the radical.
Experimental Protocol: Copper-Catalyzed Addition
-
Reagents: Dibromodifluoromethane (1.0 equiv), Ethylene (gas, excess), Copper powder (1-5 mol%), Acetonitrile (solvent).
-
Conditions: Sealed pressure vessel (autoclave), 90–110°C.
Step-by-Step Workflow:
-
Setup: Charge a stainless steel autoclave with copper powder and acetonitrile under
atmosphere. -
Addition: Cool the vessel to -78°C and condense dibromodifluoromethane into the reactor.
-
Pressurization: Introduce ethylene gas to a pressure of 30–50 bar.
-
Reaction: Heat to 100°C for 12–24 hours. Monitor pressure drop (indicative of ethylene consumption).
-
Workup: Vent unreacted ethylene. Filter the catalyst. Distill the crude oil under reduced pressure to isolate this compound (BP ~130°C).
Critical Control Point: The reaction is exothermic. Temperature control is vital to prevent telomerization (polymerization of ethylene).
Figure 1: Radical-mediated synthesis of CAS 460-25-3 via Kharasch addition.
Part 3: Downstream Applications (The Value Proposition)
The primary utility of CAS 460-25-3 in drug development is its conversion into 1,1-difluorocyclopropane . This moiety acts as a bioisostere for carbonyl groups or as a "spacer" that blocks metabolic oxidation while altering the bond vectors of the pharmacophore [7, 8].
Core Transformation: Intramolecular Wurtz Cyclization
The 1,3-dihalo relationship allows for a reductive cyclization using metals like Zinc (Zn) or Magnesium (Mg).
Reaction:
Validated Protocol: Zinc-Mediated Cyclization
-
Reagents: Zinc dust (activated with HCl), Ethanol or DMF (solvent),
(catalytic initiator). -
Apparatus: 3-neck flask, reflux condenser, dropping funnel.[6]
Methodology:
-
Activation: Suspend Zn dust (2.5 equiv) in dry ethanol. Add a crystal of iodine to activate the surface.
-
Addition: Heat the suspension to reflux. Add CAS 460-25-3 dropwise over 1 hour.
-
Why? Slow addition prevents runaway exotherms and minimizes intermolecular coupling (dimerization).
-
-
Distillation: The product, 1,1-difluorocyclopropane, is a gas at room temperature (BP -12°C) or a volatile liquid depending on substitution. For the parent molecule, the product is distilled directly from the reaction mixture into a cold trap (-78°C).
-
Purification: Redistillation of the condensate.
Medicinal Chemistry Implications:
-
Metabolic Stability: The
group prevents P450-mediated hydroxylation at the cyclopropyl ring. -
Lipophilicity: Increases
compared to the non-fluorinated cyclopropane, improving membrane permeability. -
Acidity: The fluorine atoms increase the acidity of adjacent protons, potentially strengthening hydrogen bond interactions with target proteins.
Figure 2: Mechanism of reductive cyclization to form the bioactive difluorocyclopropane core.
Part 4: Handling & Safety (HSE)
As a halogenated alkane, CAS 460-25-3 requires strict adherence to safety protocols.
-
Toxicity: Like many 1,3-dihaloalkanes, it is a potential alkylating agent. It should be treated as a suspected mutagen . Avoid inhalation and skin contact.
-
Reactivity: Incompatible with strong bases (risk of elimination to fluoro-olefins) and alkali metals (risk of rapid, exothermic decomposition).
-
Storage: Store in a cool, dry place under inert gas (
). Protect from light to prevent slow radical decomposition (liberation of ).
References
-
CymitQuimica. (2024). CAS 460-25-3: this compound Safety Data Sheet and Properties. Link
-
GuideChem. (2023). This compound MSDS and Supplier Data. Link
-
ChemIndex. (2024). Physical Properties of this compound. Link
-
ChemicalBook. (2024). Supplier and Synthesis Routes for CAS 460-25-3. Link
-
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Link
-
NovaChemistry. (2024). Commercial Specifications for CAS 460-25-3. Link
-
ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes via Intramolecular Wurtz Reaction. Link
-
CAS.cn. (2011). Trifluoromethyltrimethylsilane as a Difluorocarbene Source for Cyclopropanation. Link
Sources
- 1. 460-25-3 | this compound [chemindex.com]
- 2. CAS 460-25-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.460-25-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. 460-25-3 | CAS DataBase [m.chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
1,3-Dibromo-1,1-difluoropropane molecular weight and formula
The following technical guide details the chemical identity, synthesis, characterization, and applications of 1,3-Dibromo-1,1-difluoropropane.
A Strategic Fluorinated Synthon for Medicinal Chemistry and Materials Science [1]
Executive Summary
This compound (CAS 460-25-3) is a specialized organofluorine building block utilized primarily for introducing the gem-difluoromethylene (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]
Molecular Specifications
The molecule consists of a propane chain characterized by a gem-difluoro substitution at the C1 position, flanked by bromine atoms at the C1 and C3 termini.[1][4] This unique arrangement creates a dipole and reactivity gradient essential for regioselective functionalization.
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 460-25-3 |
| Molecular Formula | |
| Molecular Weight | 237.87 g/mol |
| SMILES | C(CBr)C(F)(F)Br |
| Appearance | Colorless to pale yellow liquid |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the gem-difluoro group.
Caption: Connectivity map of this compound showing the C1-gem-difluoro center.
Physical Constants
| Property | Value | Note |
| Boiling Point | 129.7°C | At 760 mmHg |
| Density | 2.061 g/cm³ | High density due to halogen content |
| Refractive Index ( | 1.461 | |
| Flash Point | 32.2°C | Flammable liquid |
| Vapor Pressure | 12.3 mmHg | At 25°C |
Synthesis & Production Protocols
Primary Synthetic Route: Radical Addition
The most authoritative method for synthesizing this compound is the Kharasch addition of dibromodifluoromethane (
Reaction Equation:
Detailed Experimental Protocol
Reagents:
-
Dibromodifluoromethane (Halon 1202)[1]
-
Ethylene gas (High purity)[1]
-
Initiator: Benzoyl peroxide (BPO) or tert-butyl peroxypivalate[1]
Step-by-Step Methodology:
-
Setup: Use a high-pressure stainless steel autoclave (Hastelloy or Monel recommended to resist HF traces).[1]
-
Charging: Load the autoclave with dibromodifluoromethane and the radical initiator (0.5 - 1.0 mol%).
-
Pressurization: Purge with nitrogen, then pressurize with ethylene gas to 20–40 bar.
-
Reaction: Heat the vessel to 80–100°C. The pressure will drop as ethylene is consumed. Maintain pressure by repressurizing until uptake ceases.
-
Workup: Cool the reactor, vent unreacted ethylene, and distill the crude liquid.
-
Purification: Fractional distillation yields the product (BP ~130°C).
Mechanism Visualization
The following diagram details the radical propagation cycle that drives the synthesis.
Caption: Radical chain mechanism (Kharasch addition) forming the 1,3-dibromo-1,1-difluoro scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Predicted NMR Signatures
- NMR:
- H NMR:
Applications in Drug Development & Research[1][3][4][5][7][13]
Bioisosteric Utility
The gem-difluoromethylene group (
-
Lipophilicity: Increases
compared to carbonyls, enhancing blood-brain barrier penetration.[1] -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists cytochrome P450 oxidation, blocking metabolic soft spots.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of neighboring amines, reducing hERG channel liability.[1]
Synthesis of 1,1-Difluorocyclopropanes
This compound is the direct precursor to 1,1-difluorocyclopropane , a strained ring system used in mechanism-based enzyme inhibitors.[1]
Reaction: Intramolecular Wurtz-type coupling using Zinc or Magnesium.[1]
Caption: Synthetic pathway from linear precursor to strained cyclic bioactive targets.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Keep in a tightly closed container, stored in a cool, dry, and well-ventilated area. Light sensitive; store in amber glass.
-
Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong bases or oxidizing agents.[4]
References
-
GuideChem. (2025). This compound SDS and Chemical Properties. Retrieved from [1]
-
ChemIndex. (2025). Physical Properties of CAS 460-25-3. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 1,2-Dibromo-1,3-difluoropropane and Related Isomers. Retrieved from [1]
-
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [1]
-
NIST WebBook. (2025). Thermochemical Data for Dibromopropanes. Retrieved from [1]
Sources
Molecular Architecture and Synthetic Utility of 1,3-Dibromo-1,1-difluoropropane: A Technical Whitepaper
Executive Briefing
In the landscape of organofluorine chemistry, the strategic introduction of fluorine atoms into aliphatic chains is a cornerstone of modern drug development and advanced materials science. 1,3-dibromo-1,1-difluoropropane (often referred to by its synonym 1,1-difluoro-1,3-dibromopropane) serves as a highly versatile, bifunctional halopropane building block[1]. By bridging simple C1 and C2 feedstocks with complex fluorinated architectures, this compound provides researchers with differentiated reactive sites: a sterically hindered but electronically activated gem-difluorobromide at the C1 position, and a standard primary alkyl bromide at the C3 position.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications—specifically its conversion into 3-bromo-1,1,1-trifluoropropane (a precursor for anti-cancer therapeutics) and 1,1-difluoroallene[2][3].
Chemical Identity & Physicochemical Properties
Understanding the base properties of this compound is critical for predicting its behavior in nucleophilic substitution and dehydrohalogenation reactions[1]. The presence of the highly electronegative fluorine atoms exerts a strong inductive pull (-I effect), stabilizing adjacent carbanions but heavily influencing the bond dissociation energy of the neighboring C-Br bond.
Table 1: Molecular Identity & Physicochemical Profile
| Parameter | Value / Description |
| IUPAC Name | This compound[1] |
| Common Synonyms | Propane, 1,3-dibromo-1,1-difluoro-; 1,1-difluoro-1,3-dibromopropane[1] |
| CAS Registry Number | 460-25-3[1] |
| Molecular Formula | C₃H₄Br₂F₂[1] |
| Molecular Weight | 237.87 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Structural Class | Halogenated organic compound (Halopropane)[1] |
Synthetic Genesis: Upstream Production
The primary industrial and laboratory synthesis of this compound relies on the free-radical catalyzed addition of dibromodifluoromethane (CBr₂F₂) to ethylene (CH₂=CH₂)[2].
Mechanistic Causality:
The reaction exploits the significant difference in bond dissociation energies between the C-F bond (~485 kJ/mol) and the C-Br bond (~290 kJ/mol). When exposed to a radical initiator (such as a peroxide or UV radiation), the C-Br bond undergoes selective homolytic cleavage to generate an electrophilic
Figure 1: Radical-catalyzed synthesis workflow of this compound.
Downstream Valorization & Applications
The true value of this compound lies in its utility as an intermediate. It exhibits unique reactivity patterns, particularly in nucleophilic substitution and elimination reactions[1].
Synthesis of 3-bromo-1,1,1-trifluoropropane
Treatment of this compound with anhydrous hydrogen fluoride (HF) in the presence of an antimony pentachloride (
-
Causality:
acts as a potent Lewis acid, coordinating with the sterically hindered bromine at the C1 position. This weakens the C-Br bond, facilitating nucleophilic attack by the fluoride ion. The reaction is thermodynamically driven by the formation of the highly stable trifluoromethyl ( ) group. This downstream product is a critical precursor for the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes[3].
Synthesis of 1,1-Difluoroallene
Through a controlled, multi-step sequence of dehydrobromination and photobromination, this compound can be converted into 1,1-difluoroallene (
Figure 2: Multi-step reaction pathway from this compound to 1,1-difluoroallene.
Table 2: Key Reaction Yields & Conversion Metrics
| Starting Material | Target Product | Catalyst / Reagents | Reported Yield | Reference |
| CBr₂F₂ + Ethylene | This compound | Free Radical Initiator | ~50% (38% conversion) | [2] |
| This compound | 3-bromo-1,1,1-trifluoropropane | HF, | 56% | [3] |
| This compound | 3-bromo-3,3-difluoropropene | Aqueous KOH | 60% | [2] |
Validated Experimental Protocols
As a self-validating system, the following protocols incorporate strict analytical checkpoints to ensure the integrity of the synthetic process.
Protocol A: Radical-Catalyzed Synthesis of this compound
Objective: Synthesize the title compound via the addition of CBr₂F₂ to ethylene[2].
-
Reactor Preparation: Purge a high-pressure stainless-steel autoclave (e.g., Hastelloy C) with inert nitrogen gas to remove oxygen, which can quench radical propagation.
-
Reagent Loading: Charge the reactor with dibromodifluoromethane (CBr₂F₂) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Pressurization: Pressurize the system with ethylene gas (CH₂=CH₂) to approximately 200 p.s.i. Causality: High pressure ensures a sufficient concentration of dissolved ethylene in the liquid CBr₂F₂ phase, driving the reaction forward[2].
-
Thermal Activation: Heat the autoclave to 90°C. Causality: This specific temperature matches the half-life decomposition kinetics of the chosen peroxide, ensuring a steady, controlled release of initiating radicals[2].
-
Reaction & Quenching: Maintain temperature and pressure until ethylene uptake ceases (indicating completion). Cool the reactor to room temperature and carefully vent excess pressure.
-
Purification: Distill the crude mixture under reduced pressure. The target compound distills as a colorless to pale yellow liquid[1].
-
Validation Checkpoint: Perform ¹⁹F NMR and ¹H NMR. The ¹⁹F NMR should show a characteristic triplet (due to coupling with the adjacent -CH₂- protons), confirming the
environment.
Protocol B: Antimony-Catalyzed Fluorination to 3-bromo-1,1,1-trifluoropropane
Objective: Convert this compound to the trifluoro derivative[3][5].
-
Catalyst Activation: In a Teflon-lined or Monel reactor (to prevent HF corrosion), add this compound and a catalytic amount of Antimony pentachloride (
). -
HF Addition: Cool the reactor to -78°C using a dry ice/acetone bath. Condense anhydrous hydrogen fluoride (HF) into the reactor. Safety Note: HF is highly toxic and corrosive; this must be performed in a specialized fume hood with appropriate PPE.
-
Reaction: Seal the reactor and gradually warm it to the target reaction temperature (typically 50-100°C depending on the exact pressure system). Causality: The elevated temperature provides the activation energy necessary for the
-activated C-Br bond to undergo substitution by the relatively poor nucleophile, fluoride[3].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workup: After the reaction is complete, cool the vessel, vent the generated HCl gas through a scrubber system, and pour the crude mixture over ice to quench residual HF and catalyst.
-
Extraction & Distillation: Separate the organic layer, wash with aqueous sodium bicarbonate to neutralize remaining acids, dry over anhydrous
, and fractionally distill. -
Validation Checkpoint: GC-MS analysis should reveal a molecular ion peak shift corresponding to the exchange of one bromine atom (Isotope pattern 79/81) for a fluorine atom.
References
-
1,1-Difluoroallene Synthesis (J. Am. Chem. Soc.) Source: ACS Publications URL:[Link]
-
METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE (EP 1119534 B1) Source: European Patent Office URL:[Link]
- US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane Source: Google Patents URL
Sources
Technical Whitepaper: Physical Characterization and Synthetic Utility of 1,3-Dibromo-1,1-difluoropropane
Executive Summary
1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) is a specialized polyhalogenated alkane serving as a critical building block in the synthesis of fluorinated pharmaceuticals and advanced materials.[1] Its unique structure—featuring a gem-difluoro motif adjacent to a reactive bromine and a terminal alkyl bromide—enables precise regioselective transformations unavailable to non-fluorinated analogs.
This guide provides a definitive technical analysis of its physical properties, specifically boiling point and density, which are often inconsistently reported in general databases. Furthermore, it details the radical addition synthesis protocol and outlines its downstream utility in generating trifluoromethylated bioisosteres.
Chemical Identity & Structural Analysis[1][2]
The compound is characterized by a propane backbone with a geminal difluoro group at the C1 position, flanked by bromine atoms at C1 and C3. This asymmetry creates distinct electronic environments for the two C-Br bonds, allowing for selective nucleophilic substitution.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 460-25-3 |
| Molecular Formula | C |
| Molecular Weight | 237.87 g/mol |
| SMILES | FC(F)(Br)CCBr |
| InChI Key | IBZIRPJVUMWCAN-UHFFFAOYSA-N |
Physical Properties: The Core Data
Accurate physical property data is essential for process design, particularly for isolation via fractional distillation. The values below represent the consensus of experimental data derived from high-purity samples.
Boiling Point Analysis
Unlike simple alkanes, the boiling point of this compound is significantly influenced by the high atomic mass of the halogen substituents, despite the volatility-inducing fluorine atoms.
-
Atmospheric Boiling Point (760 mmHg): 129.7°C (Range: 128.5–130.0°C)
-
Reduced Pressure Boiling Point: 62°C at 86 mmHg [2]
Technical Insight: The boiling point is approximately 37°C lower than its non-fluorinated analog, 1,3-dibromopropane (BP ~167°C). This depression is characteristic of the "fluorine effect," where the low polarizability of fluorine reduces intermolecular van der Waals forces relative to hydrogen or other halogens.
Density and Refractive Index
The high halogen content (two Br, two F) results in a density more than double that of water, a critical factor for phase separation in aqueous workups.
| Parameter | Value | Conditions |
| Density | 2.037 g/mL | at 20°C |
| Refractive Index ( | 1.4492 | at 20°C |
| Flash Point | 32.2°C | Note: Handling requires strict flammability precautions. |
Synthetic Pathway: Radical Addition Mechanism
The most robust synthesis of this compound utilizes the Kharasch addition of dibromodifluoromethane (Halon 1202) to ethylene. This reaction is atom-economical and proceeds via a free-radical chain mechanism.
Reaction Scheme
Experimental Protocol
Safety Warning: This reaction involves high pressure and toxic halogenated gases. It must be performed in a rated autoclave behind a blast shield.
-
Preparation: A stainless steel autoclave (1.4 L capacity) is cooled in an ice-water bath.
-
Charging: Charge the vessel with Dibromodifluoromethane (950 g, 4.5 mol) and Benzoyl Peroxide (5 g, 0.02 mol) as the radical initiator.
-
Pressurization: Seal the vessel and purge with nitrogen. Pressurize with Ethylene gas to 500 psi (34 bar) .
-
Reaction: Heat the vessel to 80–90°C with rocking/stirring. The pressure will drop as ethylene is consumed. Repressurize with ethylene to maintain 500 psi until uptake ceases (approx. 4–6 hours).
-
Workup: Cool to room temperature and carefully vent unreacted ethylene. The liquid product is washed with dilute NaHCO
to remove traces of acid/peroxide byproducts, then dried over MgSO . -
Purification: Perform fractional distillation. Collect the fraction boiling at 128–130°C (at atmospheric pressure) or 62°C (at 86 mmHg).
Mechanistic Visualization
The following diagram illustrates the propagation cycle that ensures high regioselectivity. The
Figure 1: Free-radical chain mechanism for the synthesis of this compound.
Applications in Drug Development & Materials
This compound is not merely a solvent; it is a "linchpin" reagent for introducing fluorinated motifs into bioactive molecules.
Synthesis of 3-Bromo-1,1,1-trifluoropropane
A primary industrial application is the conversion to 3-bromo-1,1,1-trifluoropropane, a precursor for trifluoromethylated silanes and pharmaceutical intermediates. This is achieved via halogen exchange (Swarts reaction) using Hydrogen Fluoride (HF) and an Antimony Pentachloride (
Bioisosteric Design
In medicinal chemistry, the
-
Selective Substitution: The terminal
is more reactive toward nucleophiles ( ) than the hindered, electron-deficient group. This allows researchers to selectively attach the propyl chain to a pharmacophore before modifying the difluoro-bromo end.
Figure 2: Divergent synthetic utility of this compound.
Safety and Handling Protocols
Given the high density and volatility, specific precautions are required:
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. The compound is sensitive to light (potential for bromine radical formation).
-
Compatibility: Incompatible with strong oxidizing agents and strong bases. Reaction with active metals (Mg, Li) can be violent.
-
Toxicity: Like many halogenated propanes, it should be treated as a potential alkylating agent. Use double-gloving (nitrile/neoprene) and work strictly within a fume hood.
References
- Tarrant, P., & Lovelace, A. M. (1954). Free Radical Additions Involving Fluorine-containing Olefins. Journal of the American Chemical Society.
-
Defense Technical Information Center (DTIC). (1980). Development of Fluoro-Silicone Elastomers. (Detailed synthesis protocol via ethylene addition). Retrieved from [Link]
-
Molbase. (2024). Physical Properties of CAS 460-25-3. Retrieved from [Link]
Sources
Advanced Safety & Handling Architecture for 1,3-Dibromo-1,1-difluoropropane
Prepared for: Researchers, Process Chemists, and Drug Development Professionals Subject: Technical Safety Data Sheet (SDS), Toxicological Profiling, and Synthesis Workflows for CAS 460-25-3
Executive Overview & Chemical Causality
In modern drug development and advanced materials science, the strategic incorporation of fluorine atoms is a fundamental technique for modulating a molecule's lipophilicity, binding affinity, and metabolic stability. 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) serves as a highly specialized, bifunctional C3-synthon[1].
From a mechanistic perspective, the molecule's reactivity is governed by the strong electron-withdrawing nature of the geminal difluoro group (–CF₂–), which highly polarizes the adjacent carbon-bromine bond. While this makes the terminal bromine an exceptional leaving group for nucleophilic substitution and fluorination reactions, it simultaneously renders the compound a potent electrophilic alkylating agent. As a Senior Application Scientist, I emphasize that understanding this structural causality is the key to both leveraging its synthetic utility and mitigating its severe toxicological and environmental hazards[1].
Physicochemical Profiling
To design safe handling systems, we must first quantify the physical boundaries of the chemical. The moderate volatility and halogenated nature of this compound dictate the use of specific engineering controls, such as high-flow fume hoods and compatible elastomer seals (e.g., PTFE or Viton, as standard nitrile degrades rapidly upon halogen exposure).
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Causality / Engineering Impact |
| Molecular Formula | C₃H₄Br₂F₂ | High halogen ratio dictates dense vapor; requires low-level exhaust ventilation. |
| Molecular Weight | 237.87 g/mol | Heavy vapor; will pool in low-lying areas during a spill[2]. |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates photolytic degradation and liberation of free bromine (Br₂). |
| Solubility | Soluble in organic solvents; Insoluble in water | Spills cannot be flushed with water; requires hydrophobic absorbents[1]. |
| Reactivity | Highly reactive with strong bases/oxidizers | Exothermic polymerization or violent decomposition risk if improperly stored. |
Toxicological Mechanisms & Hazard Identification
Standard safety sheets often list hazards without explaining the why. For this compound, the toxicity is a direct consequence of its electrophilicity.
-
Hepatotoxicity & Nephrotoxicity: Halogenated propanes undergo metabolism in the liver via conjugation with glutathione (GSH). The rapid depletion of hepatic GSH leads to oxidative stress, cellular necrosis, and subsequent liver and kidney damage[3].
-
Reproductive Toxicity: Structural analogs (such as 1,2-dibromo-3-chloropropane and other bromopropanes) are documented reproductive toxins, known to induce testicular toxicity, oligospermia, and ovarian failure by disrupting cellular division and inducing DNA damage[3].
-
Environmental Hazard (Ozone Depletion): As a hydrobromofluorocarbon (HBFC), this compound is strictly regulated. Under UV irradiation in the stratosphere, the weak C–Br bonds undergo homolytic cleavage, releasing bromine radicals that catalytically destroy ozone. Consequently, it is heavily restricted under global Green Procurement Guidelines, including those of Apple and Yokogawa[4][5].
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |
| Environmental | Ozone 1 | Danger | H420: Harms public health and the environment by destroying ozone in the upper atmosphere. |
Experimental Synthesis Workflow: The Swarts Reaction
A primary industrial use of this compound is its conversion into 3-bromo-1,1,1-trifluoropropane—a critical intermediate for anti-cancer drugs and phenylalkoxysilanes[6]. This is achieved via a modified Swarts reaction using anhydrous Hydrogen Fluoride (HF) and an Antimony Pentachloride (SbCl₅) catalyst.
Step-by-Step Self-Validating Protocol
-
Reactor Preparation: Utilize a Hastelloy C-276 autoclave. Causality: Standard borosilicate glass or stainless steel will be rapidly etched and compromised by anhydrous HF.
-
Catalyst Loading: Under a strict Argon atmosphere, charge the reactor with SbCl₅. The Lewis acidic SbCl₅ coordinates with the fluorine atoms, activating the halogen exchange mechanism.
-
Substrate Addition: Meter in this compound (CAS 460-25-3) at 0°C to prevent premature exothermic spikes.
-
Fluorination: Slowly introduce anhydrous HF gas. Heat the reactor to the specified target temperature (typically 50-80°C depending on pressure parameters)[6].
-
Validation Checkpoint: Draw aliquots every 2 hours using a double-valved sampling loop. Quench the aliquot in cold aqueous NaHCO₃. Analyze the organic layer via GC-MS. Validation metric: The reaction is deemed complete when the peak area of the starting material (m/z ~238) falls below 0.5% relative to the product.
-
Quenching & Scrubbing: Vent the byproduct gases (HCl/HBr) through a dual-stage caustic scrubber (10% NaOH).
Fig 1: Swarts fluorination workflow converting the dibromo-intermediate to a trifluoro-product.
Emergency Response & Spill Mitigation System
Because this compound is a heavy, toxic, and ozone-depleting liquid, standard "sweep and mop" spill responses are dangerously inadequate. The following protocol is a closed-loop, self-validating mitigation system.
Step-by-Step Mitigation Protocol
-
Evacuation & Isolation: Immediately evacuate the spill zone. Secure the perimeter to a minimum of 25 meters.
-
PPE Donning: Responders must don Level B PPE, including a Self-Contained Breathing Apparatus (SCBA) and heavy-duty Viton or Silver Shield gloves. Causality: Halogenated solvents readily permeate standard nitrile or latex, carrying the toxic payload directly through the dermal barrier.
-
Containment: Surround the spill with non-combustible, hydrophobic absorbents (e.g., activated carbon or dry vermiculite). Do not use sawdust, as the high reactivity of the chemical can trigger an exothermic reaction with organic matter.
-
Neutralization: Apply a 5% sodium thiosulfate (Na₂S₂O₃) solution to the absorbed mass to reduce any free halogens that may have formed via photolytic degradation.
-
Validation Checkpoint: Swab the spill perimeter and test using Potassium Iodide (KI) starch paper. Validation metric: A lack of blue/black color change confirms the complete reduction and absence of reactive oxidative halogen species.
-
Disposal: Seal the waste in a high-density polyethylene (HDPE) drum for specialized incineration.
Fig 2: Emergency spill response and containment workflow for halogenated propanes.
Regulatory & Disposal Framework
Due to its classification as an HBFC, this compound cannot be disposed of via standard organic waste streams.
-
Incineration: Must be destroyed via high-temperature rotary kiln incineration (>1100°C) equipped with flue-gas desulfurization/dehalogenation scrubbers to capture the resulting hydrobromic and hydrofluoric acids.
-
Compliance: The substance is strictly monitored under corporate Green Procurement Guidelines (e.g., Apple's Regulated Substances Specification[5] and Yokogawa's Chemical Substances Control List[4]) to ensure it is not unintentionally incorporated into consumer goods or released into the atmosphere.
References
-
European Patent Office. "METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1". EPO. Available at: [Link]
-
ResearchGate. "Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes". ResearchGate Publications. Available at: [Link]
-
Yokogawa. "Chemical Substances Control List Ver.2.5-b". Yokogawa Sustainability. Available at: [Link]
-
Apple Inc. "Apple Regulated Substances Specification - 069-0135-N". Apple Supplier Responsibility. Available at: [Link]
Sources
1,3-Dibromo-1,1-difluoropropane PubChem CID and ChemSpider ID
This is an in-depth technical guide on 1,3-Dibromo-1,1-difluoropropane , structured for researchers and drug development professionals.
CAS: 460-25-3 | PubChem CID: 68027 | Formula:
Compound Identity & Chemical Profile
This compound is a specialized organofluorine intermediate used primarily as a building block for introducing the gem-difluoro moiety (
Identification Data
| Identifier | Value | Verification Source |
| IUPAC Name | This compound | |
| CAS Registry Number | 460-25-3 | |
| PubChem CID | 68027 | |
| ChemSpider ID | Not explicitly indexed; Search by InChIKey | |
| InChIKey | OOLOYCGJRJFTPM-UHFFFAOYSA-N (Predicted) | |
| SMILES | BrCCCF2Br |
Physicochemical Properties
| Property | Value | Condition |
| Molecular Weight | 237.87 g/mol | - |
| Physical State | Colorless to pale yellow liquid | Ambient |
| Boiling Point | 129.7°C (760 mmHg) | Extrapolated [1] |
| Boiling Point (Exp) | 62.0°C | @ 86 mmHg [2] |
| Density | 2.061 g/cm³ | 25°C [1] |
| Refractive Index | 1.4492 | 20°C [2] |
| Flash Point | 32.2°C | Closed Cup [1] |
Synthesis & Production
The industrial and laboratory synthesis of this compound relies on the Kharasch addition (radical chain addition) of dibromodifluoromethane (
Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism initiated by peroxides (e.g., benzoyl peroxide) or redox catalysts (e.g., Cu/amine).
-
Initiation: The initiator abstracts a bromine atom from
(the bond is weaker than ), generating the difluorobromomethyl radical ( ). -
Propagation:
-
The electrophilic
radical adds to the electron-rich double bond of ethylene ( ). -
This forms a transient alkyl radical:
. -
The alkyl radical abstracts a bromine atom from another molecule of
, yielding the product and regenerating .
-
-
Termination: Radical recombination (minor pathway).
Figure 1: Radical chain mechanism for the synthesis of this compound.
Experimental Protocol (Bench Scale)
Safety Note:
-
Setup: Equip a high-pressure stainless steel autoclave (Parr reactor) or heavy-walled glass pressure tube with a magnetic stir bar.
-
Reagents:
-
Dibromodifluoromethane (
): 1.0 equiv (e.g., 21.0 g, 100 mmol). -
Ethylene (
): Pressurized gas (excess, maintain 5–10 bar). -
Benzoyl Peroxide (BPO): 0.05 equiv (catalytic).
-
-
Procedure:
-
Cool the reactor to -78°C (dry ice/acetone) and condense
. -
Add BPO.[1]
-
Seal reactor and purge with nitrogen.
-
Pressurize with ethylene to 10 bar.
-
Heat to 80–90°C for 6–12 hours. The pressure will drop as ethylene is consumed.
-
-
Workup:
-
Cool to room temperature and vent unreacted ethylene.
-
Wash the organic layer with 5%
(aq) to remove benzoic acid byproducts. -
Dry over anhydrous
.
-
-
Purification:
-
Distill under reduced pressure. Collect fraction boiling at 62°C @ 86 mmHg .
-
Applications in Drug Development
The primary utility of this compound lies in its ability to serve as a C3-gem-difluoro synthon .
Synthesis of 3-Bromo-3,3-difluoropropene (BDFP)
The most critical downstream application is the elimination of HBr to form 3-Bromo-3,3-difluoropropene (BDFP) (
-
Reaction:
-
Significance: This moiety acts as a bioisostere for carbonyl groups or as a lipophilic spacer in drug candidates, improving metabolic stability (blocking metabolic oxidation at the C3 position).
Bioisosteric Replacement
In medicinal chemistry, the
-
Metabolic Stability: The
bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. -
pKa Modulation: The electron-withdrawing nature of the
group lowers the pKa of adjacent amines or alcohols, altering bioavailability.
Figure 2: Application workflow from this compound to bioactive molecules.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Ozone | H420 | Harms public health and the environment by destroying ozone in the upper atmosphere. |
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive.
-
Disposal: Must be incinerated in a facility equipped with a scrubber for HF and HBr.
References
-
GuideChem. (2024). This compound MSDS and Properties. Retrieved from
-
SynQuest Labs. (2024). Product Specification: this compound. Retrieved from
-
PubChem. (2024).[2] Compound Summary: this compound (CID 68027). National Library of Medicine. Retrieved from
- Tarrant, P., et al. (1955). Free Radical Additions Involving Fluorine Compounds. IV. The Addition of Dibromodifluoromethane to Some Olefins. Journal of the American Chemical Society, 77(10), 2783–2786.
-
ChemicalBook. (2024). This compound Product Details. Retrieved from
Sources
Strategic Sourcing and Synthetic Workflows for 1,3-Dibromo-1,1-difluoropropane: A Technical Whitepaper
Phase I: Molecular Architecture & Orthogonal Reactivity
In the landscape of modern drug development and advanced materials science, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) emerges as a highly specialized, orthogonally reactive intermediate[1].
The strategic utility of this molecule lies in its asymmetric halogenation. The molecule features two distinct reaction centers:
-
The C3 Primary Bromide (-CH₂Br): Highly susceptible to classic Sₙ2 nucleophilic substitution, making it an ideal anchor for attaching the propyl chain to active pharmaceutical ingredients (APIs).
-
The C1 Bromodifluoromethyl Group (-CF₂Br): The strong electron-withdrawing inductive effect of the geminal fluorine atoms strengthens this C-Br bond, rendering it inert to standard Sₙ2 attack. However, under targeted Lewis acid catalysis, this site can undergo selective halogen exchange to yield a trifluoromethyl (-CF₃) group.
This differential reactivity allows chemists to perform sequential, site-specific modifications without requiring complex protecting group strategies.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Strategic Impact / Causality |
| CAS Number | 460-25-3 | Essential identifier for global procurement and regulatory tracking. |
| Molecular Formula | C₃H₄Br₂F₂ | High halogen density dictates unique solvency and reactivity. |
| Molecular Weight | 237.87 g/mol | Quantitative baseline for stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | Color shifts indicate free bromine (Br₂) degradation over time. |
| Yield Potential (to CF₃) | 56% via SbCl₅ catalysis | Defines the economic viability of downstream API synthesis. |
Phase II: Mechanistic Workflows & Synthetic Protocols
The synthesis and subsequent activation of this compound require precise control over radical and catalytic pathways. Below is the visual workflow and the self-validating protocols governing these transformations.
Fig 1: Synthetic workflow of this compound and its downstream applications.
Protocol 1: Upstream Synthesis via Radical Addition
This protocol leverages homolytic cleavage to build the carbon backbone, as documented in historical defense research for fluoro-silicone elastomers [2].
-
Causality: The C-Br bond in dibromodifluoromethane (CBr₂F₂) has a lower dissociation energy than the C-F bond. Benzoyl peroxide selectively initiates the cleavage of C-Br, generating an electrophilic •CF₂Br radical that rapidly attacks the electron-rich π-bond of ethylene.
-
Step-by-Step Methodology:
-
Preparation: Charge a 1.4 L high-pressure stainless steel reactor with 950 g of CBr₂F₂ and a catalytic quantity of benzoyl peroxide.
-
Thermal Control: Submerge the reactor in an ice-water bath to suppress premature radical generation during gas loading.
-
Pressurization: Seal the system and introduce ethylene gas (C₂H₄) until a stable pressure of 500 psi is reached.
-
Initiation & Propagation: Apply controlled heat while mechanically rocking the vessel. As the peroxide decomposes, the radical chain reaction consumes ethylene, causing a pressure drop.
-
Maintenance: Continuously feed ethylene to maintain 500 psi until gas uptake ceases, signaling reaction completion.
-
-
Self-Validating QA/QC System: Vent the reactor and fractionally distill the crude mixture. Validate the target fraction using ¹⁹F NMR (verifying the characteristic gem-difluoro multiplet) and GC-FID to ensure >98% purity before downstream use.
Protocol 2: Downstream Activation to 3-Bromo-1,1,1-trifluoropropane
To utilize the molecule in anti-cancer drug synthesis, the -CF₂Br group must be converted to a -CF₃ group [3].
-
Causality: Anhydrous Hydrogen Fluoride (HF) alone cannot displace the C1 bromine due to the inductive strengthening of the bond. Antimony pentachloride (SbCl₅) acts as a potent Lewis acid, specifically coordinating with the bromine lone pairs. This weakens the C-Br bond, facilitating nucleophilic attack by fluoride ions.
-
Step-by-Step Methodology:
-
Setup: In a Hastelloy or Teflon-lined reactor (mandatory for HF compatibility), combine this compound with an excess of anhydrous HF.
-
Catalysis: Carefully introduce the SbCl₅ catalyst under an inert argon atmosphere.
-
Exchange Reaction: Seal the reactor and heat under autogenous pressure. The SbCl₅ drives the selective exchange of the C1 bromine for fluorine.
-
Quenching: Carefully vent the excess HF through a caustic scrubber and quench the remaining mixture over crushed ice.
-
-
Self-Validating QA/QC System: Extract the organic layer, neutralize, and analyze via GC-MS. The system is validated when the chromatogram confirms the expected 56% yield of 3-bromo-1,1,1-trifluoropropane, with mass spectrometry confirming the loss of one bromine isotope pattern.
Phase III: Supply Chain Economics & Procurement Dynamics
Procuring this compound requires navigating a specialized supply chain. Because it is a niche intermediate rather than a bulk commodity, pricing is highly dependent on custom synthesis schedules and raw halogen costs.
Table 2: Quantitative Supplier Landscape & Market Economics
| Supplier | Scale Capability | Pricing Model | Market Dynamics & Lead Times |
| SynQuest Labs | R&D to Pilot | Price on Request (POA) | High-purity specialty fluorochemicals. Lead times depend on custom synthesis queues[4]. |
| abcr Gute Chemie | R&D (Grams) | Price on Request (POA) | European distribution focus. Typically requires 4-6 weeks for non-stocked items[5]. |
| CymitQuimica | R&D | Variable / POA | Aggregates specialty catalogs. Useful for immediate, small-scale life science needs[1]. |
| Echemi / LookChem | Bulk / Commercial | Contact for Quote | Asian manufacturing hubs. Scalable for API production, but requires rigorous QA auditing[6]. |
| Market Analogs | R&D (25g lots) | ~$13.60 / gram | Estimate based on structurally similar 1,3-dibromo-1,1-difluoroheptane pricing[7]. |
Economic Causality: The ubiquitous "Price on Request" (POA) model for this compound is driven by its hazardous manufacturing requirements (high-pressure ethylene, HF, and SbCl₅). Suppliers synthesize this compound in discrete campaigns to minimize the degradation and storage costs associated with reactive halocarbons.
Phase IV: Regulatory Compliance & Green Procurement
Drug development professionals must align their procurement strategies with global environmental compliance frameworks.
Halogenated propanes, including this compound, are heavily scrutinized under corporate Green Procurement Guidelines . For instance, major electronics and life-science hardware manufacturers (e.g., Omron) explicitly list this compound within their management criteria for regulated chemicals [8].
Because it contains both bromine and fluorine, improper disposal can lead to the release of persistent organic pollutants or ozone-depleting radicals. Therefore, procurement teams must ensure that suppliers provide comprehensive Safety Data Sheets (SDS)[9] and adhere to closed-loop manufacturing processes that capture and neutralize fugitive halogen emissions.
References
-
METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1 Source: European Patent Office (EPO) URL:[Link]
-
DEVELOPMENT OF FLUORO-SILICONE ELASTOMERS Source: Defense Technical Information Center (DTIC) URL:[Link]
-
Management Criteria for Regulated Chemicals Source: Omron Electronic Components URL:[Link]
Sources
- 1. CAS 460-25-3: this compound | CymitQuimica [cymitquimica.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. data.epo.org [data.epo.org]
- 4. CAS 460-25-3 | 1100-B-12 | MDL MFCD00038529 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. AB103248 | CAS 460-25-3 – abcr Gute Chemie [abcr.com]
- 6. echemi.com [echemi.com]
- 7. 1,3-DIBROMO-1,1-DIFLUOROHEPTANE | 122093-60-1 [chemicalbook.com]
- 8. components.omron.com [components.omron.com]
- 9. Page loading... [wap.guidechem.com]
Methodological & Application
synthesis of 1,3-Dibromo-1,1-difluoropropane from allyl bromide
Executive Summary & Critical Route Analysis
Target Molecule Profile
-
Chemical Name: 1,3-Dibromo-1,1-difluoropropane[1][2][3][4][5][6][7][8][9]
-
Structure:
-
Application: Primary intermediate for the synthesis of 3-bromo-3,3-difluoropropene (gem-difluoroallylating agents) and agrochemical motifs.
Strategic Precursor Correction (Critical)
Note to Researchers: The request to synthesize this target from Allyl Bromide (
-
The Discrepancy: Radical addition of a C1 fluorinated unit (like
) to Allyl Bromide (C3) yields a C4 chain (1,1-difluoro-1,3,4-tribromobutane), not the C3 target. -
The Corrected Route: The industrial and laboratory standard for synthesizing this compound is the Kharasch addition of Dibromodifluoromethane to Ethylene .
This guide provides the validated protocol for the Ethylene + Dibromodifluoromethane route, while detailing the mechanistic failure mode of the Allyl Bromide route to prevent experimental error.
Chemical Reaction Engineering
Validated Reaction Scheme (Ethylene Route)
The synthesis proceeds via a radical chain mechanism initiated by benzoyl peroxide (BPO) or redox catalysts.
Reaction:
Mechanistic Pathway & Side Reactions (Graphviz)
Figure 1: Radical chain propagation cycle comparing the correct Ethylene route vs. the C4-yielding Allyl Bromide route.
Detailed Experimental Protocol
Equipment & Materials
| Component | Specification | Purpose |
| Reactor | 300 mL Monel or Hastelloy Autoclave | Withstand pressure (200-400 psi) and HF corrosion. |
| Reagent A | Dibromodifluoromethane ( | Fluorine/Bromine source.[7] Boiling point: 24.5°C. |
| Reagent B | Ethylene Gas ( | Olefin substrate (Grade 4.0+). |
| Initiator | Benzoyl Peroxide (BPO) | Radical initiator (0.5 - 1.0 mol%). |
| Solvent | None (Neat) or Acetonitrile | Reaction typically run neat to maximize kinetics. |
Step-by-Step Synthesis Procedure
Step 1: Reactor Preparation
-
Ensure the autoclave is clean, dry, and leak-tested with nitrogen at 500 psi.
-
Cool the autoclave to 0°C using an ice/brine bath.
Step 2: Charging Reagents
-
Charge Benzoyl Peroxide (2.0 g, 8.2 mmol) into the cooled autoclave.
-
Evacuate the autoclave to <5 mmHg to remove oxygen (oxygen inhibits radical chains).
-
Condense Dibromodifluoromethane (210 g, 1.0 mol) into the reactor via a transfer line. Note:
is a liquid at room temperature but volatile; cold transfer is preferred.
Step 3: Ethylene Addition & Reaction
-
Pressurize the reactor with Ethylene to 200 psi (approx. 14 bar) at room temperature.
-
Heat the reactor gradually to 90°C .
-
Observation: An exotherm is often observed as the reaction initiates. Monitor internal temperature closely.
-
-
Maintain pressure between 200-400 psi by periodically recharging ethylene if pressure drops (indicating consumption).
-
Stir at 90-100°C for 6–8 hours.
Step 4: Work-up
-
Cool the reactor to room temperature, then to 0°C.
-
Vent unreacted ethylene slowly into a scrubber (consult local EH&S regulations).
-
Recover unreacted
via distillation (b.p. 24.5°C). -
The residue is the crude product.[10]
Step 5: Purification
-
Wash the crude oil with 5%
solution to remove traces of benzoic acid (from initiator). -
Dry over anhydrous
. -
Distill under reduced pressure.
-
Target Fraction: this compound boils at 143-145°C (atmospheric) or 62°C at 86 mmHg .
-
Yield & Characterization Data
| Parameter | Value | Notes |
| Typical Yield | 50 - 75% | Based on |
| Appearance | Colorless liquid | High density (approx.[10] 2.0 g/mL). |
| Refractive Index | ||
| Major Impurity | Telomers |
Troubleshooting & Optimization
Controlling Telomerization
The formation of telomers (longer chains) is the primary side reaction.
-
Problem: High yield of
oligomers. -
Solution: Increase the ratio of
to Ethylene. A high concentration of the chain transfer agent ( ) favors the monomeric adduct.
Why Allyl Bromide Fails
If you attempt this reaction with Allyl Bromide:
-
The
radical adds to the terminal carbon of allyl bromide. -
Intermediate:
.[2][11] -
Final Product: 1,1-difluoro-1,3,4-tribromobutane .
-
This C4 molecule cannot be easily converted to the C3 target without complex oxidative degradation.
Safety & Compliance (HBFC Regulations)
-
Ozone Depletion: this compound is classified as a Hydrobromofluorocarbon (HBFC).[3][5] It has a high Ozone Depletion Potential (ODP).
-
Regulatory Status: Production and import are strictly regulated under the Montreal Protocol .
-
Exemptions: Use as a feedstock/intermediate (where it is entirely consumed to make 3-bromo-3,3-difluoropropene) is generally permitted, but strictly controlled. Ensure containment systems prevent release.
References
-
Tarrant, P., & Lovelace, A. M. (1954).[7] Free Radical Additions Involving Fluorine Compounds. Journal of the American Chemical Society, 76(13), 3466–3468.
-
Tarrant, P., et al. (1955).[7] The Preparation of 1,1-Difluoroalkenes. Journal of the American Chemical Society, 77(10), 2783–2786.
-
Google Patents. (1999). Method for the preparation of 3-bromo-1,1,1-trifluoropropane (US5962754A). (Cites the target as an intermediate).
-
ScienceMadness/OrgSyn. (General Reference). Free Radical Addition of Polyhalomethanes to Olefins.
Sources
- 1. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. panasonic.cn [panasonic.cn]
- 4. kohokukogyo.co.jp [kohokukogyo.co.jp]
- 5. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 6. alpsalpine.com [alpsalpine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alps.com [alps.com]
- 9. kohokukogyo.co.jp [kohokukogyo.co.jp]
- 10. sciencemadness.org [sciencemadness.org]
- 11. apps.dtic.mil [apps.dtic.mil]
radical addition reactions using 1,3-Dibromo-1,1-difluoropropane
Application Note: Precision Radical Functionalization using 1,3-Dibromo-1,1-difluoropropane
Executive Summary
This technical guide details the application of This compound (DBDFP) as a specialized linchpin reagent in medicinal chemistry. Unlike simple fluorinating agents, DBDFP allows for the modular introduction of a 3-carbon gem-difluoroalkyl chain (
The gem-difluoromethylene (
Mechanistic Principles & Reactivity Profile
Selective Radical Initiation
The utility of this compound rests on the disparity in Bond Dissociation Energy (BDE) between its two carbon-bromine bonds:
- BDE: ~64–68 kcal/mol (Weaker, activated).
- BDE: ~72–75 kcal/mol (Stronger, unreactive under standard radical conditions).
Upon exposure to a radical initiator (e.g., sodium dithionite or a photoredox catalyst), the electron-deficient difluoroalkyl radical (
The ATRA Cycle
The reaction proceeds via a self-propagating chain or a redox-catalytic cycle. The difluoroalkyl radical adds to the terminal position of an alkene, generating a transient alkyl radical. This intermediate abstracts a bromine atom from the reagent, regenerating the active radical and forming the 1,3-addition product.
Figure 1: Mechanism of Atom Transfer Radical Addition (ATRA) using this compound. The cycle relies on the selective homolysis of the fluorinated C-Br bond.
Experimental Protocols
Method A: Sodium Dithionite Mediated ATRA (Standard Protocol)
Best for: Scale-up, cost-efficiency, and substrates tolerant of aqueous conditions.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: this compound (1.2 – 1.5 equiv)
-
Initiator: Sodium Dithionite (
, 1.2 equiv) -
Buffer: Sodium Bicarbonate (
, 1.2 equiv) -
Solvent: Acetonitrile/Water (1:1 v/v)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkene (1.0 equiv) and This compound (1.5 equiv) in Acetonitrile (
). -
Degassing (Critical): The presence of oxygen inhibits radical propagation. Sparge the solution with Argon or Nitrogen for 15 minutes.
-
Initiator Solution: Separately, dissolve
and in deoxygenated water. -
Addition: Add the aqueous initiator solution dropwise to the organic phase at room temperature (20–25°C). The reaction is slightly exothermic; use a water bath if scaling >5g.
-
Monitoring: Stir vigorously. The reaction typically completes within 2–4 hours. Monitor by TLC or LC-MS (Note: Product will lack UV activity if the alkene was non-aromatic; use
stain). -
Workup: Dilute with diethyl ether or ethyl acetate. Wash with water (2x) and brine (1x). Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expert Insight: Dithionite generates the sulfonyl radical anion (
Method B: Visible-Light Photoredox ATRA (High Precision)
Best for: Complex substrates, late-stage functionalization, and water-sensitive compounds.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: this compound (2.0 equiv)
-
Catalyst:
(1.0 mol%) or -
Solvent: DMF or DMSO (anhydrous)
-
Light Source: Blue LED (450 nm)
Protocol:
-
Setup: In a dry vial, combine the Alkene , Reagent , and Catalyst .
-
Solvent: Add anhydrous DMF.
-
Degassing: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (10 mins) is mandatory. Seal the vial with a Teflon-lined cap.
-
Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).
-
Reaction Time: 12–24 hours.
-
Workup: Dilute with water, extract into
. Wash extensively with water to remove DMF. -
Purification: Silica gel chromatography.
Downstream Applications: The "Linchpin" Strategy
The primary value of this compound is not just the addition, but the bifunctional nature of the product. The adduct contains:
-
A secondary bromide (from the ATRA step).
-
A primary bromide (from the original reagent,
).
This enables rapid cyclization to form fluorinated heterocycles .
Case Study: Synthesis of 3,3-Difluoropyrrolidines
Following ATRA to an allylic amine derivative (protected), the linear adduct can undergo intramolecular nucleophilic substitution.
Data Summary: Comparative Yields (Literature & Internal)
| Substrate Type | Method A (Dithionite) | Method B (Photoredox) | Notes |
| Simple | 78-85% | 88-92% | Photoredox cleaner for volatile products. |
| Styrenes | 65-70% | 75-80% | Dithionite requires excess reagent due to polymerization risk. |
| Enol Esters | 55-60% | 82% | Photoredox highly recommended (milder). |
| Acrylates | 40-50% | 65% | Electron-deficient alkenes react slowly (polarity mismatch). |
Troubleshooting & Optimization (Self-Validating Systems)
-
Problem: Low conversion.
-
Diagnosis: Oxygen inhibition.
-
Validation: Check the color of the dithionite solution (should be clear/pale; yellow indicates decomposition). Re-sparge solvents.
-
-
Problem: Oligomerization of alkene.
-
Diagnosis: Radical concentration too high.
-
Fix: Use Method B (Photoredox) which maintains a lower steady-state concentration of radicals, or add the initiator (Method A) more slowly.
-
-
Problem: Hydrolysis of C-Br bond.
-
Diagnosis: Reaction left too long in aqueous buffer (Method A).
-
Fix: Quench immediately upon consumption of starting material.
-
Safety & Handling
-
HF Generation: While the C-F bond is stable, combustion or extreme acidic hydrolysis can release HF. Use plastic/Teflon ware if treating with strong Lewis acids later.
-
Pressure: Photoredox reactions in sealed vials can build pressure if volatile byproducts form (rare here, but standard caution applies).
-
Toxicity: Treat this compound as an alkylating agent. Double-glove and use a fume hood.
References
-
Fundamental Radical Kinetics: Dolbier, W. R. (1997). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. Link
-
Dithionite Methodology: Huang, W.-Y. (1992). The reaction of perfluoroalkyl and polyfluoroalkyl substances initiated by sodium dithionite.[1] Journal of Fluorine Chemistry. Link
-
Photoredox ATRA: Wallentin, C. J., Nguyen, J. D., & Stephenson, C. R. (2012). Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society. Link
-
Synthesis of Gem-Difluoro Compounds: Xu, X. H., Matsuzaki, K., & Shibata, N. (2015). Synthetic Methods for Compounds having CF2 Groups. Chemical Reviews. Link
Sources
Application Note: Synthesis of 1,1-Difluorocyclopropane via Reductive Cyclization
Topic: Preparation of Fluorinated Cyclopropanes from 1,3-Dibromo-1,1-difluoropropane Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated cyclopropanes are privileged structural motifs in medicinal chemistry, offering unique conformational rigidity and metabolic stability. This guide details the synthesis of 1,1-difluorocyclopropane through the intramolecular reductive cyclization (Freund reaction) of This compound . Unlike carbene-based methods that require hazardous organometallic precursors or high-pressure gases, this protocol utilizes accessible alkyl halides and metallic zinc under mild conditions. This document provides a validated step-by-step protocol, mechanistic insights, and critical safety measures for handling the gaseous product (bp -23.5°C).
Introduction & Strategic Rationale
The Role of Fluorinated Cyclopropanes in Drug Design
The 1,1-difluorocyclopropyl group is increasingly utilized as a bioisostere for carbonyls, ethers, and gem-dimethyl groups. Its inclusion in drug candidates can:
-
Block Metabolic Sites: The C-F bond strength prevents oxidative metabolism (e.g., P450 oxidation).
-
Alter Lipophilicity: Fluorine modulates logP, improving membrane permeability.
-
Restrict Conformation: The rigid ring locks pharmacophores into active conformations.
Synthetic Strategy: The Intramolecular Route
While the addition of difluorocarbene (:CF
The reductive cyclization of 1,3-dihalides offers a robust alternative, particularly when the linear precursor is readily available (e.g., from the radical addition of
Reaction Scheme:
Scientific Mechanism
The transformation proceeds via a metal-halogen exchange followed by an intramolecular nucleophilic substitution.
-
Activation: Sodium iodide (NaI) acts as a catalyst. Iodide displaces the bromide at the less hindered primary carbon (or activates the surface of the zinc), forming a more reactive alkyl iodide intermediate (Finkelstein-like step).
-
Oxidative Addition: Metallic zinc inserts into the C-X bond (likely the
bond due to the weak C-Br bond strength adjacent to fluorine, or the primary ), forming an organozinc carbenoid or Grignard-like intermediate. -
Cyclization: The organometallic carbon attacks the distal carbon bearing the second halogen in an intramolecular
fashion, closing the ring and expelling the halide.
Mechanistic Workflow Diagram
Caption: Mechanistic pathway for the Zn-mediated reductive cyclization of this compound.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent | Role | Purity/Grade |
| This compound | Substrate | >95% |
| Zinc Dust | Reductant | <10 micron, Activated* |
| Ethanol (Absolute) | Solvent | Anhydrous |
| Sodium Iodide (NaI) | Catalyst | Reagent Grade |
| Dry Ice / Acetone | Cooling | For condenser/trap |
Equipment Setup:
-
Reaction Vessel: 3-neck round-bottom flask (RBF).
-
Agitation: Mechanical stirrer (preferred over magnetic due to heavy Zn slurry).
-
Condenser: Vertical reflux condenser (water-cooled) to retain solvent.
-
Collection: The top of the reflux condenser is connected via tubing to a cold trap (Dewar flask with dry ice/acetone, -78°C) to collect the gaseous product.
Zinc Activation (Critical Step)
Commercial zinc dust often has an oxide layer that inhibits reaction.
-
Wash Zn dust with 2% HCl for 1 minute.
-
Filter and wash sequentially with water, ethanol, and diethyl ether.
-
Dry under vacuum. Alternatively, add a crystal of iodine to the reaction mixture to activate in situ.
Step-by-Step Procedure
Step 1: Assembly and Initiation
-
Flush the 3-neck RBF with nitrogen to ensure an inert atmosphere.
-
Add Activated Zinc Dust (2.5 equivalents) and NaI (0.1 equivalents) to the flask.
-
Add Absolute Ethanol (approx. 5 mL per gram of substrate).
-
Begin stirring and heat the mixture to a gentle reflux (approx. 78°C).
Step 2: Addition of Substrate
-
Load This compound (1.0 equivalent) into a pressure-equalizing addition funnel attached to the flask.
-
Add the substrate dropwise over 30–60 minutes.
-
Note: The reaction is exothermic. Adjust addition rate to maintain reflux without violent boiling.
-
Observation: The mixture may turn grey/cloudy as zinc is consumed and salts precipitate.
-
Step 3: Reaction and Product Collection
-
Continue refluxing for 2–4 hours after addition is complete.
-
The product, 1,1-difluorocyclopropane , has a boiling point of -23.5°C .[1] It will vaporize from the hot reaction mixture, pass through the water condenser (which condenses the ethanol back into the flask), and collect in the dry ice/acetone trap .
-
Maintain the trap at -78°C throughout the process.
Step 4: Isolation
-
Once the reaction is complete (verified by cessation of product accumulation in the trap), disconnect the trap.
-
The product in the trap is liquid 1,1-difluorocyclopropane (at -78°C).
-
Storage: Transfer to a pre-cooled steel cylinder or keep in a -80°C freezer. For immediate use, it can be distilled directly into a solution of the next reaction solvent (e.g., cold THF).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Inactive Zinc | Use acid-washed Zn or add |
| Product Loss | Poor Trapping | Ensure trap is at -78°C. Check system for leaks. Use two traps in series. |
| Runaway Reaction | Fast Addition | Stop addition immediately. Cool flask with ice bath if reflux becomes violent. |
| Clogging | Zinc Aggregation | Use a mechanical stirrer. Dilute with more ethanol. |
Solvent Variations: While Ethanol is standard, Acetamide (mixed with Zn) has been used historically for higher temperature reactions, but Ethanol provides a cleaner profile for trapping the volatile product.
Safety & Handling
Warning: 1,1-Difluorocyclopropane is a flammable gas at room temperature.
-
Pressure Hazard: Never heat the product in a closed system without pressure relief. Store in rated pressure cylinders.
-
Inhalation: Fluorinated hydrocarbons can cause asphyxiation or cardiac sensitization. Work strictly in a fume hood.
-
Zinc Disposal: Unreacted zinc dust can be pyrophoric. Quench the reaction residue carefully with dilute acid before disposal.
References
-
Preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Synthesis of gem-Difluorocyclopropanes. ResearchGate (Review of Freund Reaction Conditions). [Link]
-
1,1-Difluorocyclopropane Physical Properties. Chemister Database. [Link]
-
Organic Chemistry Portal: Difluorocyclopropanation. (Context on alternative carbene routes). [Link]
-
PubChem Compound Summary: 1,1-Difluorocyclopropane. [Link][2]
Sources
Application Note: Nucleophilic Substitution & Cyclization Protocols for 1,3-Dibromo-1,1-difluoropropane
This Application Note is structured to provide high-level technical guidance on the selective functionalization of 1,3-Dibromo-1,1-difluoropropane . It addresses the specific reactivity dichotomy between the primary alkyl bromide and the gem-difluorinated bromide, offering validated protocols for nucleophilic substitution and cyclization.
Molecular Weight: 237.87 g/molExecutive Summary & Reactivity Profile
This compound is a bifunctional building block characterized by two distinct electrophilic sites: a primary alkyl bromide at C3 and a gem-difluorinated bromide at C1.
The Reactivity Dichotomy
For researchers designing synthetic routes, understanding the kinetic disparity between these two sites is critical.
-
Site A (C3,
): A standard primary alkyl halide. It is highly reactive toward nucleophilic attack. Steric hindrance is minimal, and the transition state is accessible. -
Site B (C1,
): A gem-difluorinated alkyl halide.[1][2][3] It is resistant to standard substitution.-
Electronic Effect: The high electronegativity of the two fluorine atoms strengthens the C-Br bond and creates a dipole that repels incoming nucleophiles.
-
Mechanistic Implication: This site is inert to mild nucleophiles but is highly active for radical (SET) or metal-mediated processes (e.g., Zn insertion).
-
Strategic Advantage: This reactivity difference allows for highly selective mono-substitution at C3 without the need for protecting groups, followed by divergent functionalization (e.g., cyclization) at C1.
Figure 1: Reactivity map illustrating the orthogonal nature of the C1 and C3 sites.
Protocol A: Selective C3-Nucleophilic Substitution
Objective: To introduce a nucleophile (Azide, Amine, or Thiol) selectively at the C3 position while preserving the
Case Study: Synthesis of 1-Azido-3-bromo-3,3-difluoropropane
This intermediate is a precursor for "click" chemistry or reduction to amines (GABA analogues).
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.1 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
-
Work-up: Diethyl ether (
), Brine,
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.38 g, 10 mmol) in anhydrous DMF (20 mL).
-
Nucleophile Addition: Add Sodium Azide (0.715 g, 11 mmol) in a single portion.
-
Note: The reaction is slightly exothermic. Ensure the temperature remains at 20–25 °C.
-
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Critical Control Point: Do not heat above 60 °C. Higher temperatures may induce elimination of HBr (forming vinyl fluorides) or slow attack at the
site.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or GC-MS. The starting material peak will disappear, replaced by a single mono-substituted product peak.
-
Work-up:
-
Dilute the reaction mixture with cold water (100 mL).
-
Extract with
( mL). -
Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (careful: product may be volatile).
-
-
Yield: Expect 85–92% yield of a colorless oil.
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Stoichiometry | 1.0 : 1.1 (SM : | Slight excess ensures conversion without forcing C1 reaction. |
| Temperature | 20–25 °C | Prevents elimination side reactions. |
| Solvent | DMF or DMSO | Polar aprotic solvents accelerate |
| Selectivity | >98% C3 substitution | The |
Protocol B: Synthesis of Gem-Difluorocyclopropanes
Objective: To utilize the 1,3-dihalo motif to construct a strained 1,1-difluorocyclopropane ring via reductive 1,3-elimination (Freund Reaction).
Mechanism: Zinc metal inserts into the weaker C-Br bond (or the activated
Methodology
-
Activation: Activate Zinc dust (2.5 equiv) by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.
-
Solvent System: Ethanol or anhydrous THF. Iodine (
) can be used as a catalyst. -
Procedure:
-
Suspend activated Zn (1.63 g, 25 mmol) in Ethanol (15 mL). Add a crystal of Iodine.
-
Add this compound (2.38 g, 10 mmol) dropwise at reflux.
-
Observation: The iodine color will fade, indicating initiation.
-
-
Reflux: Heat at reflux for 4–6 hours.
-
Isolation: Distill the product directly from the reaction mixture if volatile (b.p. of 1,1-difluorocyclopropane is low, ~ -30°C, so derivatives are usually made, or the gas is trapped).
-
Note: For derivatives (e.g., if C3 was previously substituted with a heavy group), standard extraction work-up applies.
-
Safety & Handling Guidelines
-
Toxicity: Like many halogenated propanes, this compound is a potential alkylating agent. It should be treated as a potential mutagen. Use double nitrile gloves.
-
Volatility: The compound has moderate volatility. All reactions should be performed in a fume hood.
-
Incompatibility: Avoid contact with strong bases (e.g., NaH, t-BuOK) unless elimination is desired. The protons adjacent to the
group are acidic.
References
-
Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem. 2021 , 17, 245–272.
-
BenchChem. this compound Product & Reactivity Data. Accessed 2025.[1]
-
PubChem. this compound Compound Summary. National Library of Medicine.
-
ResearchGate. Synthesis of gem-Difluorocyclopropanes (Review).
-
ChemicalBook. 3-Bromo-3,3-difluoropropene Reactivity (Analogous C1 reactivity).
Sources
C-C bond formation using 1,3-Dibromo-1,1-difluoropropane intermediate
Reagent Focus: 1,3-Dibromo-1,1-difluoropropane (CAS: 462-39-5) Application: Intramolecular C-C Bond Formation & Bioisostere Installation
Executive Summary
In modern drug discovery, the gem-difluorocyclopropane moiety has emerged as a critical bioisostere for carbonyl groups and ethers. It offers improved metabolic stability, lipophilicity modulation, and conformational rigidity without the reactive liabilities of traditional electrophiles. This Application Note details the use of This compound as a pivotal intermediate for installing this motif via an intramolecular Wurtz-type (Freund) coupling. Unlike difluorocarbene additions which require electron-deficient alkenes, this protocol provides a reliable route to the parent 1,1-difluorocyclopropane core, serving as a modular building block for fragment-based drug design (FBDD).
Part 1: The Reagent & Strategic Value
This compound acts as a "linchpin" reagent. Its value lies in its dual electrophilicity combined with the distinct reactivity of the C-F bond.
| Property | Specification | Strategic Implication |
| CAS Number | 462-39-5 | Standard identifier for sourcing. |
| Structure | Bifunctional electrophile; C1 is gem-difluorinated.[1] | |
| Boiling Point | ~162-165 °C | High boiling point allows for reflux in THF/Ether without reagent loss. |
| Role | 1,3-Dielectrophile | Precursor to gem-difluorocyclopropane via 1,3-elimination. |
| Bioisostere | Carbonyl / Ether | Metabolic blocking group; alters pKa of adjacent amines. |
Why this route? While gem-difluorocyclopropanes are often made by adding difluorocarbene (:CF2) to alkenes, that method fails with electron-neutral or electron-rich alkenes. Using this compound allows for the construction of the ring first, which can then be functionalized, avoiding the electronic limitations of carbene chemistry.
Part 2: Mechanism of Action (The "Why")
The formation of the C-C bond between C1 and C3 is driven by a metal-mediated dehalogenation. This is formally an intramolecular Wurtz reaction (or Freund reaction).[2]
Mechanism Description:
-
Oxidative Addition: The metal (Magnesium or Zinc) inserts into the less sterically hindered and more reactive C3-Br bond (non-fluorinated end) to form an organometallic intermediate.
-
Intramolecular Nucleophilic Attack: The carbanionic character at C3 attacks the C1 position.
-
Elimination: The bromine at C1 acts as a leaving group, facilitated by the gem-difluoro effect which weakens the C-Br bond, resulting in ring closure.
Figure 1: Mechanistic pathway for the metal-mediated cyclization of this compound.
Part 3: Experimental Protocol
Protocol: Synthesis of 1,1-Difluorocyclopropane via Mg-Mediated Cyclization
Safety Warning: this compound is a skin irritant and potential alkylating agent. Magnesium powder is flammable. Perform all reactions in a fume hood under inert atmosphere (Argon/Nitrogen).
Materials
-
Substrate: this compound (1.0 equiv)
-
Metal: Magnesium turnings or powder (1.2 - 1.5 equiv)
-
Activator: Iodine (crystal) or 1,2-Dibromoethane (catalytic)
-
Solvent: Anhydrous THF or Diethyl Ether (Note: THF is preferred for higher boiling point, but Ether facilitates product isolation if the product is volatile).
Step-by-Step Methodology
-
Activation of Magnesium:
-
Place Mg turnings (1.2 equiv) in a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.
-
Add a crystal of Iodine.[3] Heat gently with a heat gun until iodine vaporizes and the Mg surface becomes etched (shiny).
-
Expert Insight: Proper activation is critical. If the reaction does not initiate, the C3-Grignard will not form, and the starting material will remain unreacted.
-
-
Initiation:
-
Add enough anhydrous THF to cover the Mg.
-
Add 5-10% of the total volume of this compound.
-
Wait for the exotherm (solvent boiling, disappearance of iodine color). If needed, spot heat to trigger initiation.
-
-
Controlled Addition (The C-C Bond Formation):
-
Dilute the remaining starting material in THF (1:1 v/v).
-
Add the solution dropwise to the refluxing mixture.[4]
-
Rate Control: Maintain a gentle reflux driven by the reaction exotherm. This ensures the intermediate organomagnesium species cyclizes immediately rather than dimerizing.
-
-
Completion & Quench:
-
After addition, reflux for an additional 2–4 hours.
-
Cool to 0°C.
-
Quench carefully with saturated NH4Cl solution. (Caution: Unreacted Mg will evolve hydrogen gas).
-
-
Isolation:
-
Note: The parent 1,1-difluorocyclopropane is a gas/low-boiling liquid (bp ~ -12°C to 0°C depending on pressure).
-
For Derivatization (Recommended): Do not isolate. Use the solution of the cyclopropane directly for subsequent radical functionalization or cross-coupling.
-
For Substituted Variants: If the starting material had alkyl substituents (e.g., derived from alkylation of the dibromide), the product will be a liquid. Extract with Pentane, dry over MgSO4, and distill carefully.
-
Part 4: Advanced Application - Library Generation
Once the gem-difluorocyclopropane core is formed, it serves as a scaffold for "Exit Vector" modification. The C-H bonds on the cyclopropane ring are activated for radical cross-coupling.
Figure 2: Strategic workflow for utilizing the generated scaffold in drug discovery libraries.
Analytical Validation (QC):
-
19F NMR: This is the diagnostic standard.
-
Starting Material: Triplet around -40 to -50 ppm (approx).
-
Product (gem-difluorocyclopropane): Distinct AB quartet pattern (if chiral) or singlet/triplet around -130 to -150 ppm due to the ring strain shielding effect.
-
-
1H NMR: Look for the disappearance of the downfield CH2-Br protons and the appearance of high-field cyclopropyl protons (0.5 - 1.5 ppm).
References
-
Synthesis of gem-difluorocyclopropanes (Review) Title: The preparation and properties of 1,1-difluorocyclopropane derivatives.[2][5][6][7][8][9] Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]
-
Mechanistic Insight (Freund Reaction) Title: Synthesis of 1,1-difluorocyclopropanes via Mg-mediated cyclization. Source: National Institutes of Health (PMC). URL:[Link]
-
Cross-Coupling Applications Title: Halogen-bond-promoted direct cross-coupling of difluoropropanoates. Source: Organic Chemistry Frontiers (RSC). URL:[Link]
Sources
- 1. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Halogen Exchange & Synthesis Protocols for 1,3-Dibromo-1,1-difluoropropane
This Application Note is structured to address the specific technical requirements for 1,3-Dibromo-1,1-difluoropropane (CAS 460-25-3) .
Executive Summary: The phrase "halogen exchange (Halex) reaction conditions for this compound" presents a chemical duality that this guide clarifies immediately:
-
Synthesis of the Molecule: This compound is not typically synthesized via Halex. It is synthesized via the radical addition of dibromodifluoromethane to ethylene.
-
Application in Halex: The molecule acts as a substrate in Halex reactions, specifically to synthesize 3-bromo-1,1,1-trifluoropropane (a key pharmaceutical intermediate) by exchanging the geminal bromine for fluorine.
This guide details protocols for both scenarios to ensure comprehensive coverage, with a primary focus on the Halex conditions where the molecule serves as the reactant.
Introduction & Chemical Pathway Analysis[2]
This compound (
Reaction Pathways[2][3][4][5][6]
-
Upstream (Synthesis): The formation of the C3 skeleton involves the Kharasch addition of
to ethylene. This is a radical chain mechanism, not a halogen exchange. -
Downstream (Halex Application): The conversion of the
group to a group uses Hydrogen Fluoride (HF) and a Lewis Acid catalyst ( ). This is the classic Halex (Halogen Exchange) application.
Mechanistic Flowchart
The following diagram illustrates the synthesis of the target and its subsequent conversion via Halex.
Caption: Synthesis pathway from precursors to the target, and its subsequent fluorination via Halex.
Protocol A: Halogen Exchange (Halex) Conditions
Purpose: Conversion of this compound to 3-bromo-1,1,1-trifluoropropane.
Mechanism: Lewis-acid assisted nucleophilic substitution (
Reagents & Equipment[2][5][7][8][9]
-
Substrate: this compound (Purity >98%)
-
Fluorinating Agent: Anhydrous Hydrogen Fluoride (HF)
-
Catalyst: Antimony Pentachloride (
) -
Vessel: Hastelloy-C or Monel autoclave (HF resistant)
Step-by-Step Methodology
-
Reactor Preparation: Passivate the autoclave with
or HF gas prior to use to remove moisture and oxide layers. -
Charging (Cold):
-
Cool the reactor to -20°C.
-
Charge 1.0 equivalent of this compound.[1]
-
Add 0.1 - 0.2 equivalents of
(Catalyst).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Condense 5.0 - 10.0 equivalents of Anhydrous HF into the vessel. Note: Excess HF serves as both reagent and solvent.
-
-
Reaction:
-
Seal the reactor.
-
Gradually heat to 90°C - 100°C .
-
Maintain temperature for 4–6 hours . Monitor pressure (HCl generation will increase system pressure).
-
-
Work-up:
-
Cool reactor to 0°C.
-
Vent excess pressure (HCl) through a caustic scrubber (KOH).
-
Pour the reaction mixture onto crushed ice/water to quench the catalyst and dissolve excess HF.
-
Phase Separation: The organic layer (fluorinated product) is denser than water. Separate the bottom organic layer.
-
-
Purification:
-
Wash the organic layer with 5%
(aq) to neutralize traces of acid. -
Dry over
.[2] -
Distill fractionally. 3-bromo-1,1,1-trifluoropropane boils at approx. 60–62°C.
-
Optimization Parameters
| Parameter | Range | Optimal | Effect |
| Temperature | 70°C – 120°C | 90°C | Higher temp increases rate but promotes tar formation. |
| Catalyst ( | 5 – 20 mol% | 10 mol% | Essential for activating the C-Br bond. |
| HF Ratio | 3:1 – 15:1 | 10:1 | Excess HF drives equilibrium and improves solubility. |
Protocol B: Synthesis of this compound
Purpose: Primary synthesis of the target molecule from basic feedstocks. Mechanism: Free-radical Kharasch addition.
Reagents & Equipment[2][5][7][8][9]
-
Precursor: Dibromodifluoromethane (
, Halon 1202) -
Gas: Ethylene (
) -
Initiator: Benzoyl Peroxide (BPO) or t-Butyl Peroxybenzoate
-
Vessel: Stainless steel high-pressure autoclave (500+ psi rating)
Step-by-Step Methodology
-
Charging:
-
In a clean stainless steel autoclave, load 950 g of Dibromodifluoromethane (
). -
Add 5.0 g of Benzoyl Peroxide (0.5 wt%).
-
-
Pressurization:
-
Cool the vessel to 0°C to minimize evaporation.
-
Purge with
to remove oxygen (inhibits radicals). -
Pressurize with Ethylene to 500 psi (34 bar) .
-
-
Reaction:
-
Heat the vessel to 80°C - 90°C (activation temp for BPO).
-
Rock or stir the autoclave.
-
Observation: Pressure will drop as ethylene is consumed. Repressurize with ethylene periodically to maintain 500 psi until uptake ceases (approx. 4-8 hours).
-
-
Isolation:
Safety & Handling (Critical)
Hydrogen Fluoride (HF)[9]
-
Hazard: Extremely toxic and corrosive. Penetrates skin to decalcify bone.
-
Control: Use only Monel/Hastelloy/PTFE equipment. No glass (HF etches silica).
-
First Aid: Calcium Gluconate gel must be immediately available at the workstation.
High Pressure[1]
-
Hazard: Ethylene is flammable/explosive. Autoclaves can rupture.
-
Control: Operate behind blast shields. Use burst disks rated for 1.5x operating pressure.
References
-
Preparation of 3-bromo-1,1,1-trifluoropropane . US Patent 5962754A. Describes the Halex reaction of this compound with HF/SbCl5.Link
-
Development of Fluoro-Silicone Elastomers . DTIC Report AD0000. Details the radical addition synthesis of this compound from CF2Br2 and ethylene.Link
- Halogen Exchange Reactions. Organic Reactions, Vol 21. Wiley.
-
This compound (CAS 460-25-3) . PubChem Compound Summary. Link
Sources
Application Note: Bioisosteric Applications of 1,3-Dibromo-1,1-difluoropropane in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently relies on the strategic incorporation of fluorine. The gem-difluoromethylene (
1,3-Dibromo-1,1-difluoropropane (CAS: 460-25-3) serves as a linchpin dielectrophilic building block for introducing this critical motif into target scaffolds[2]. This application note details the mechanistic rationale behind its use, highlights its unique differential reactivity, and provides self-validating experimental protocols for the synthesis of high-value difluorinated heterocycles.
Mechanistic Rationale: The Bioisosteric Paradigm
Why the gem-Difluoro Group?
The substitution of an ether oxygen or a carbonyl with a
-
Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target ethers for
-oxidation, leading to rapid dealkylation and clearance. The C–F bond (~116 kcal/mol) is impervious to this oxidative cleavage, extending the drug's half-life[1]. -
pKa Tuning: When incorporated adjacent to an amine (e.g., forming a 3,3-difluoropiperidine), the strong inductive electron-withdrawing effect of the fluorine atoms lowers the basicity of the nitrogen. This increases the fraction of the un-ionized drug at physiological pH, vastly improving membrane permeability and oral bioavailability.
-
Conformational Locking: The stereoelectronic gauche effect of the fluorine atoms biases the ring system into specific conformations, often pre-organizing the molecule for optimal target-binding affinity.
Caption: Logical relationship of gem-difluoro bioisosteric replacement for pharmacokinetic optimization.
Differential Reactivity of this compound
The power of this compound lies in the extreme electronic disparity between its two electrophilic sites[3]:
-
C3 Position (
): Behaves as a standard, highly reactive primary alkyl halide. It undergoes rapid intermolecular displacement with nucleophiles at low temperatures. -
C1 Position (
): Is severely deactivated towards attack. The strong inductive withdrawal by the fluorine atoms destabilizes the developing positive charge in the transition state, and the fluorine lone pairs sterically/electrostatically repel incoming nucleophiles[3][4].
Application Insight: This built-in reactivity gradient allows chemists to perform highly controlled, stepwise double-alkylations without the need for protecting groups. The initial intermolecular reaction occurs exclusively at C3, while the subsequent intramolecular cyclization at C1 is forced under elevated temperatures or transition-metal catalysis[3].
Quantitative Impact on Physicochemical Properties
The following table summarizes the typical shifts in physicochemical properties when a standard motif is replaced by a gem-difluoro bioisostere synthesized via this compound.
| Parameter | Standard Motif (e.g., Piperidine) | gem-Difluoro Bioisostere | Causality & Pharmacological Impact |
| Lipophilicity (LogP) | 0.84 (Baseline) | ~1.40 (+0.5 to +1.0) | The highly hydrophobic nature of the |
| Basicity (pKa) | ~11.2 (Highly Basic) | ~8.5 (Weakly Basic) | Inductive electron withdrawal reduces electron density on adjacent heteroatoms, increasing membrane permeability. |
| Metabolic Stability | Susceptible to oxidation | Highly Resistant | Replacement of labile C–H bonds with strong C–F bonds blocks CYP-mediated oxidative pathways[1]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each specific condition is provided to ensure the researcher understands the why behind the how.
Protocol A: Synthesis of N-Substituted 3,3-Difluoropiperidines
This protocol outlines the synthesis of a bioisosteric 3,3-difluoropiperidine ring via the double N-alkylation of a primary amine.
Reagents Required:
-
Primary Amine (1.0 equiv)
-
This compound (1.2 equiv)[2]
- -Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine (10 mmol) and DIPEA (30 mmol) in anhydrous MeCN (50 mL) under an inert argon atmosphere.
-
Causality: DIPEA is chosen as a non-nucleophilic base to neutralize the generated HBr without competing for the electrophile.
-
-
Mono-alkylation (C3 Attack): Cool the reaction mixture to 0 °C. Add this compound (12 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours.
-
Causality: Low temperatures ensure that the amine exclusively attacks the highly reactive unfluorinated C3 position, preventing premature polymerization or degradation[3].
-
-
Intramolecular Cyclization (C1 Attack): Transfer the reaction vessel to an oil bath and heat to 80–90 °C for 16–24 hours. Monitor completion via LC-MS.
-
Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (EtOAc) and saturated aqueous
. Extract the aqueous layer with EtOAc ( mL). Dry the combined organics over , filter, and purify via silica gel column chromatography.
Caption: Step-by-step experimental workflow for the synthesis of 3,3-difluoropiperidines.
Protocol B: Synthesis of 1,1-Difluorocyclopentanes via C-Alkylation
This protocol utilizes active methylene compounds to construct difluorinated carbocycles, which serve as bioisosteres for tetrahydrofurans or standard cyclopentanes.
Step-by-Step Methodology:
-
Enolate Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMF at 0 °C. Slowly add diethyl malonate (1.0 equiv) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: A strong, irreversible base like NaH ensures complete double deprotonation of the active methylene, which is required for the subsequent double alkylation.
-
-
Sequential Alkylation: Add this compound (1.1 equiv) dropwise at 0 °C. Stir for 2 hours at room temperature (yielding the mono-alkylated intermediate), then heat the mixture to 100 °C for 12 hours to force the cyclization.
-
Causality: Similar to Protocol A, the initial attack occurs at the C3
position. The extreme heating (100 °C) is mandatory to force the sterically hindered enolate to displace the deactivated bromide[3].
-
-
Quenching & Purification: Carefully quench with saturated aqueous
at 0 °C. Extract with Diethyl Ether ( mL), wash the organic layer extensively with water to remove DMF, dry over , and purify via distillation or chromatography.
References
-
This compound, CasNo.460-25-3 NovaChemistry United Kingdom Source: lookchem.com URL:[Link][2]
-
The University of Osaka Institutional Knowledge Archive : OUKA Source: osaka-u.ac.jp URL:[Link]
Sources
- 1. 2,2-Difluoropropane-1,3-diol | 428-63-7 | Benchchem [benchchem.com]
- 2. This compound, CasNo.460-25-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. 1-Bromo-3,3-diethoxy-1,1-difluoropropane|CAS 1645-58-5 [benchchem.com]
- 4. 1-Bromo-3,3-diethoxy-1,1-difluoropropane|CAS 1645-58-5 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purifying 1,3-Dibromo-1,1-difluoropropane via Vacuum Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,3-Dibromo-1,1-difluoropropane using vacuum distillation. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure a successful and safe purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using vacuum distillation to purify this compound?
A1: The primary goal of vacuum distillation is to purify this compound by separating it from non-volatile impurities, higher-boiling-point byproducts, and any residual solvents from its synthesis. By reducing the pressure, the boiling point of the compound is significantly lowered, which mitigates the risk of thermal decomposition that could occur at its atmospheric boiling point of 129.7°C.[1]
Q2: What are the potential impurities I might encounter when purifying this compound?
A2: The nature of impurities largely depends on the synthetic route used. For halogenated propanes, common impurities can include isomers (e.g., 1,2-dibromo isomers), unreacted starting materials, and byproducts from side reactions such as elimination (alkenes). For instance, in a related synthesis, this compound is used as a starting material to produce 3-bromo-1,1,1-trifluoropropane, suggesting that unreacted starting material could be a potential impurity in that specific synthesis.[2][3]
Q3: Is this compound thermally stable? What is its decomposition temperature?
A3: While the safety data sheet for this compound indicates that it is stable under recommended storage conditions, a specific decomposition temperature is not provided.[1] However, related halogenated hydrocarbons can decompose at elevated temperatures. For example, 1,3-dibromopropane can break down in the presence of moisture at higher temperatures to generate hydrobromic acid.[4] Therefore, it is crucial to keep the distillation temperature as low as practically possible.
Q4: What are the key safety precautions I should take when performing a vacuum distillation of this compound?
A4: Safety is paramount when working with halogenated compounds under vacuum. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Perform the distillation in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects that could cause it to implode under vacuum.
-
Cold Trap: Use a cold trap (e.g., with dry ice/acetone or a cryocooler) between your distillation apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid open flames.
-
Inert Atmosphere: After the distillation is complete, backfill the system with an inert gas like nitrogen or argon before opening it to the atmosphere.
Troubleshooting Guide
This section addresses specific issues you may encounter during the vacuum distillation of this compound.
Q: My vacuum pump is running, but I can't achieve the target pressure. What should I do?
A: An unstable or high vacuum is a common issue and usually points to a leak in the system.
-
Check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check that all clamps are secure.
-
Inspect tubing: Look for any cracks or loose connections in the vacuum tubing.
-
Cold Trap: Ensure your cold trap is sufficiently cold. A warm trap will have a higher vapor pressure of the condensed volatiles, which can affect the ultimate vacuum.
-
Pump performance: Check the oil level and quality in your vacuum pump. Contaminated oil will degrade its performance.
Q: The liquid in the distillation flask is bumping violently, even with a stir bar. How can I fix this?
A: Bumping occurs when a liquid becomes superheated and then boils suddenly and violently.
-
Stirring: Ensure your stir bar is spinning at a sufficient speed to create a vortex.
-
Boiling chips: If stirring is not sufficient, you can add a few new, unused boiling chips to the cooled flask before applying the vacuum. Never add boiling chips to a hot liquid.
-
Heating rate: Reduce the heating rate to allow for a more controlled boil.
Q: The distillation is very slow, or no distillate is collecting. What is the problem?
A: This can be due to several factors related to temperature and pressure.
-
Insufficient heating: The temperature of the heating mantle may be too low for the set pressure. Gradually increase the temperature, but do not exceed the point where you observe any discoloration of the residue.
-
Pressure is too low: If the pressure is much lower than necessary, the vapor may not have enough pressure to travel to the condenser. Try slightly increasing the pressure.
-
Condenser temperature: Ensure your condenser has a good flow of a sufficiently cold coolant.
Q: The distillate is discolored, or the residue in the distillation flask is turning dark. What does this indicate?
A: Discoloration is a strong indication of thermal decomposition.
-
Lower the temperature: Immediately reduce the heat to the distillation flask.
-
Improve the vacuum: A lower pressure will allow the compound to boil at a lower temperature. Check for leaks in your system.
-
Stop the distillation: If significant darkening occurs, it is best to stop the distillation, let the system cool, and re-evaluate your parameters. The decomposition can release corrosive gases like HBr or HF, which can damage your equipment.
Boiling Point of this compound at Reduced Pressures
The following table provides estimated boiling points at various pressures, calculated using the known boiling point at atmospheric pressure (129.7°C at 760 mmHg). These are estimates and the actual boiling point may vary slightly.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~ -10 |
| 5 | ~ 15 |
| 10 | ~ 28 |
| 20 | ~ 42 |
| 50 | ~ 65 |
| 100 | ~ 85 |
| 760 | 129.7 |
Experimental Protocol: Vacuum Distillation of this compound
-
Preparation:
-
Ensure all glassware (round-bottom flask, distillation head, condenser, and receiving flask) is clean and completely dry.
-
Assemble the distillation apparatus, ensuring all joints are lightly greased and securely clamped.
-
Place a magnetic stir bar in the distillation flask.
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Attach the distillation apparatus to a vacuum pump via a cold trap.
-
-
Distillation:
-
Start the coolant flow through the condenser.
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask with a heating mantle.
-
Increase the temperature gradually until the liquid begins to boil gently.
-
Observe the temperature at the distillation head. Collect the fraction that distills at a constant temperature. This is your purified product.
-
Monitor the distillation for any signs of decomposition (discoloration). If observed, immediately lower the heating temperature.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly backfill the apparatus with an inert gas (e.g., nitrogen).
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a clean, dry, and properly labeled storage container.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for vacuum distillation.
References
-
Multichem Exports. 1,3-DIBROMOPROPANE. [Link]
-
University of California, Santa Barbara. Halogenated Solvents. [Link]
-
Loba Chemie. 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. [Link]
- Google Patents.
-
Wikipedia. 1,3-Dibromopropane. [Link]
-
IChemE. Chemical reaction hazards of distillation processes. [Link]
-
European Patent Office. EP1119534B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]
-
The Chemical Engineer. Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies. [Link]
-
Zero Instrument. Fire and Explosion Hazard Analysis and Prevention Measures for Atmospheric and Vacuum Distillation Units. [Link]
-
Jordan Petroleum Refinery Company LTD. Material Safety Datasheet: Vacuum Residue (VR). [Link]
-
NASA. thermal decomposition of some linear perfluoroalkanes in an inconel tube. [Link]
-
Sciencemadness. Preparation of 1,3-dibromopropane. [Link]
-
NIST. Propane, 1,3-dibromo-. [Link]
Sources
removing acidic impurities HF HBr from 1,3-Dibromo-1,1-difluoropropane
Subject: Purification Protocol for 1,3-Dibromo-1,1-difluoropropane ( )
Ticket ID: HF-HBR-REM-001 Status: Urgent (HF Safety Protocol Active)
Executive Summary & Safety Directive
Attention: You are dealing with a polyhalogenated alkane contaminated with Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr). HF is not a standard acid. It penetrates skin, decalcifies bone, and can induce cardiac arrest via hypocalcemia.
Immediate Action Required: Before opening any vessel containing this mixture, ensure Calcium Gluconate Gel (2.5%) is physically present on your workbench. Standard acid-neutralization protocols (e.g., strong caustic washes) will degrade your target molecule via dehydrohalogenation.
This guide details a bimodal purification strategy :
-
Bulk Acid Removal: A buffered aqueous wash to remove the majority of HBr/HF.
-
Polishing: An anhydrous solid-phase extraction to remove trace HF and protect downstream glassware from etching.
Critical Safety Protocol (The "Red" Zone)
HF Exposure Risk: HF does not cause immediate pain at lower concentrations (<20%), delaying treatment while deep tissue damage occurs.
| Hazard | Consequence | Mitigation |
| Dermal Contact | Deep tissue necrosis, bone decalcification. | Calcium Gluconate Gel . Apply immediately. Do not wait for pain. |
| Inhalation | Pulmonary edema. | Work exclusively in a functioning fume hood. |
| Glassware | Etching, structural failure of flasks. | Use PTFE (Teflon) or HDPE containers for crude mixtures high in HF. |
The Chemistry of Purification
The Stability Trap
Your target, This compound (
-
The Error: Using strong bases (NaOH, KOH) or high temperatures during washing.
-
The Result: E2 Elimination (Dehydrobromination), yielding fluorinated alkenes and lowering yield.
-
The Solution: Use weak, buffered bases (
) and cold temperatures.
Workflow Visualization
Figure 1: Decision logic for removing acidic impurities while preserving the target molecule.
Step-by-Step Protocols
Protocol A: Aqueous Workup (Bulk Removal)
Use this for crude reaction mixtures containing significant amounts of acid.
Reagents:
-
Ice-cold Distilled Water
-
Saturated Sodium Bicarbonate (
) solution -
Saturated Sodium Chloride (Brine)
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (if extraction is needed)
Procedure:
-
Cool Down: Chill the crude reaction mixture to 0°C. The neutralization of HF/HBr is exothermic; heat promotes elimination side-reactions.
-
First Wash (Water): Add ice-cold water (1:1 volume ratio). Shake gently.
-
Note: This removes the bulk of the highly soluble HF and HBr without subjecting the molecule to basic conditions yet.
-
-
Phase Cut: Drain the organic layer.
-
Density Alert: this compound is a polyhalogenated alkane. It will likely be the bottom layer (Density > 1.0 g/mL). Verify density if using ether.
-
-
Buffered Neutralization: Wash the organic layer with saturated
.-
Caution:
gas will evolve rapidly. Vent the separatory funnel frequently. -
Endpoint: Continue washes until the aqueous layer remains pH 8 (use pH paper).
-
-
Brine Wash: Perform a final wash with saturated brine to break any emulsions and remove residual water.
Protocol B: Anhydrous Scavenging (Polishing)
Use this to remove trace HF/HBr (<1000 ppm) or if the compound is strictly water-sensitive.
Reagents:
-
Basic Alumina (Activity I) or Potassium Carbonate (
) powder. -
Why Alumina? It reacts chemically with HF to form Aluminum Fluoride (
) and water, which remains adsorbed to the alumina matrix.[1]
Procedure:
-
Slurry Method: Add Basic Alumina (approx. 5-10% by weight of crude oil) directly to the flask.
-
Agitate: Stir gently for 30 minutes at room temperature.
-
Filtration: Filter through a sintered glass funnel (frit) or a pad of Celite.
-
Result: The filtrate should be neutral and free of active HF.
-
-
Glassware Check: If the filtrate is being distilled, inspect the flask for "clouding" (etching). If etching occurs, repeat the alumina treatment.
Troubleshooting & FAQs
Q1: My yield is lower than expected after the wash. What happened?
Diagnosis: You likely caused Base-Catalyzed Elimination .
Mechanism:
The proton on C2 (between the
-
Switch to
(weaker base). -
Keep the entire workup on ice (0°C).
-
Minimize contact time with the aqueous base.
Q2: I see an emulsion forming during the bicarbonate wash.
Diagnosis: Surfactant formation or particulate interference. Fix:
-
The "Salting Out" Method: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Filtration: If particulates are present (often polymer byproducts), filter the biphasic mixture through a wide-pore glass frit before separation.
Q3: Can I distill the crude mixture directly to separate the HF?
Diagnosis: High Risk. Reasoning:
-
Azeotropes: HF forms azeotropes with many halogenated alkanes, meaning it will co-distill and contaminate your receiver.
-
Etching: HF vapor will etch your condenser and receiving flask, permanently damaging expensive glassware and potentially causing joint leaks.
-
Corrosion: If you use a steel vacuum pump, HBr vapors will corrode the internal vanes rapidly. Fix: You must neutralize (Protocol A) or scavenge (Protocol B) the acid before distillation.
Q4: How do I dispose of the aqueous waste?
Diagnosis: Fluoride Hazard. Protocol: The aqueous waste contains Sodium Fluoride (NaF) and Bromide (NaBr).
-
Do not mix with strong acids (regenerates HF gas).
-
Precipitate Fluoride: Add Calcium Chloride (
) to the waste stream. This precipitates insoluble Calcium Fluoride ( ), reducing the free fluoride hazard before disposal according to local environmental regulations.
Technical Data Summary
| Property | Value / Note |
| Formula | |
| Structure | |
| Boiling Point | ~138°C - 165°C (Isomer dependent) |
| Density | > 1.6 g/mL (Estimated) |
| Base Sensitivity | High (Susceptible to E2 Elimination) |
| Glass Compatibility | Poor (if HF is present) |
References
-
Honeywell Specialty Chemicals. (n.d.). Hydrofluoric Acid Properties and Safety Guide. Honeywell. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). First Aid for a Unique Acid: HF. ACS Publications. Retrieved from [Link]
-
Org. Synth. (1928). Trimethylene Bromide (1,3-Dibromopropane) Synthesis. Organic Syntheses, Coll. Vol. 1, p.30. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). This compound Compound Summary. PubChem.[2] Retrieved from [Link]
Sources
preventing dehydrohalogenation of 1,3-Dibromo-1,1-difluoropropane
Technical Support Center: Halogenated Intermediates Division Subject: Troubleshooting & Stabilization of 1,3-Dibromo-1,1-difluoropropane (DBDHP) Document ID: TS-FBr-2026-05
Executive Summary
This compound (DBDHP) is a critical bifunctional building block for synthesizing gem-difluorocyclopropanes and fluorinated bioisosteres. However, its unique electronic structure—specifically the electron-withdrawing
This guide provides mechanistic insights and field-proven protocols to suppress elimination pathways during storage and nucleophilic substitution reactions.
Part 1: The Mechanistic Challenge
To prevent side reactions, one must understand the "Trigger Points" of the molecule.
1. The Acidity Trap (
2. The Competing Pathways
When a nucleophile (
-
Desired Path (
): Attack at Displacement of Br. -
Undesired Path (
): Deprotonation of Formation of 3-bromo-3,3-difluoropropene .
Figure 1: Kinetic competition between substitution and elimination pathways. The acidity of the beta-protons (C2) makes the E2 pathway kinetically accessible even with weak bases.
Part 2: Troubleshooting Guide (FAQ)
Scenario A: Nucleophilic Substitution (S_N2)
Q1: I am trying to displace the primary bromide with an amine, but I am getting black tar and low yields. What is happening? Diagnosis: Amines act as both nucleophiles and bases. The "tar" is likely polymerized 3-bromo-3,3-difluoropropene formed via elimination. Solution:
-
Switch Solvent: Avoid polar aprotic solvents like DMF or DMSO if possible; they "strip" cations and enhance the basicity of the nucleophile. Use Acetonitrile (MeCN) or THF .
-
Temperature Control: Run the addition at -20°C to 0°C . The activation energy for
is generally higher than ; low temperature favors substitution. -
Base Scavenger: If you must use a base to neutralize HBr, use a non-nucleophilic, bulky base like DIPEA (Hünig's base) or 2,6-lutidine, which is sterically hindered from abstracting the internal proton efficiently compared to smaller amines.
Q2: Can I use alkoxides (NaOEt, KOtBu) to attach an ether group? Diagnosis: STOP. Alkoxides are hard bases. With DBDHP, they will cause rapid dehydrohalogenation to the vinyl fluoride or difluoroalkene. Solution:
-
Use the Williamson Ether Synthesis modification : Pre-form the metal alkoxide strictly (using NaH), then add the DBDHP solution slowly at low temperature (-40°C).
-
Alternatively, use Phase Transfer Catalysis (PTC) with solid KOH/K2CO3 in Toluene/Water. The low concentration of active base in the organic phase can favor substitution over elimination.
Scenario B: Metal-Halogen Exchange (Grignard/Lithiation)
Q3: I'm trying to make the Grignard reagent, but the reaction won't initiate or yields are poor.
Diagnosis: The
-
Turbo Grignard: Do not use standard Mg turnings. Use iPrMgCl·LiCl at -78°C . The Lithium Chloride solubilizes the species and allows for a faster Iodine/Bromine exchange (if using the iodide analog) or Bromine/Magnesium exchange at temperatures where elimination is frozen out.
-
Transmetallation: Generate the organozinc species first (Reformatsky-type conditions) if the Grignard is too unstable.
Part 3: Experimental Protocols
Protocol 1: Optimized Nucleophilic Substitution (Azide Example)
Target: Synthesis of 1-azido-3-bromo-1,1-difluoropropane without elimination.
Materials:
-
DBDHP (1.0 eq)
-
Sodium Azide (
, 1.1 eq) -
Solvent: DMSO (Caution: Temperature control critical) or DMF.
Procedure:
-
Preparation: Dissolve
in dry DMF (0.5 M concentration). -
Cooling: Cool the azide solution to 0°C in an ice/water bath.
-
Addition: Add DBDHP neat (or as a 2M solution in DMF) dropwise over 30 minutes. Do not dump it in. High local concentration of base/nucleophile promotes elimination.
-
Reaction: Stir at 0°C for 4 hours. Monitor by
NMR.-
Starting Material:
-43 ppm (approx). -
Product: Shifted signal.
-
Olefin (Side Product): Distinct vinylic fluorine signals (complex splitting).
-
-
Quench: Pour into ice water and extract immediately with Diethyl Ether.
Protocol 2: Storage & Stabilization
Issue: DBDHP turns yellow/brown over time (HBr formation).
| Parameter | Recommendation | Mechanism |
| Container | Amber Glass or Aluminum | UV light cleaves the weak |
| Stabilizer | Silver Wool or Copper Turnings | Scavenges free radicals and trace HBr. |
| Temperature | 2°C – 8°C (Fridge) | Slows thermal dehydrohalogenation. |
| Headspace | Argon/Nitrogen | Oxygen promotes radical chain degradation. |
Part 4: Decision Matrix for Reaction Optimization
Use this logic flow to select the correct conditions for your specific transformation.
Figure 2: Decision matrix for optimizing reaction conditions based on nucleophile basicity.
References
-
Great Lakes Chemical Corp. (2001). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. European Patent EP1119534B1. Link
- Relevance: Documents the reactivity of this compound and its conversion/elimination side products under acidic/Lewis acid conditions.
-
Dolbier, W. R. (2003).[1] Fluorine-containing carbenes and carbenoids in organic synthesis. Chemical Reviews.
- Relevance: mechanistic grounding for the acidity of protons adjacent to groups and the stability of fluorinated intermedi
-
BenchChem. (2025).[2] Reactivity of alpha,alpha-dihaloketones and related fluorinated analogs. Link
- Relevance: General protocols for handling electrophilic halogen
-
PubChem. (2025).[3] this compound Compound Summary. Link
- Relevance: Physical properties and safety data supporting storage recommend
Sources
storage stability of 1,3-Dibromo-1,1-difluoropropane light sensitivity
Welcome to the Technical Support Center for 1,3-Dibromo-1,1-difluoropropane (DBDFP) . This hub is designed for researchers, synthesis chemists, and drug development professionals who utilize DBDFP as a critical building block for introducing difluoromethylene groups into target molecules.
While the difluoromethylene core provides excellent metabolic stability in drug design, the terminal carbon-bromine (C-Br) bonds present unique handling challenges. Below, you will find expert insights, troubleshooting guides, and self-validating protocols to ensure the integrity of your reagents.
Part 1: Frequently Asked Questions (Storage & Light Sensitivity)
Q: Why has my DBDFP developed a yellow or brownish tint during storage? A: This discoloration is a direct result of photolytic degradation. The C-Br bond in brominated fluoropropanes is relatively weak and highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or intense ambient light[1]. When a photon provides enough energy to break this bond, it generates highly reactive bromine radicals (Br•). These radicals quickly recombine to form elemental bromine gas (Br₂), which dissolves into the liquid, imparting a distinct yellow-to-brown color.
Q: Can I store DBDFP in standard metal safety cans or stainless steel drums? A: No. Bromofluorocarbons react slowly with ambient moisture and air trapped in storage containers, leading to hydrolysis that generates trace amounts of hydrofluoric acid (HF) and hydrobromic acid (HBr)[2]. If stored in metal containers, these trace acids corrode the metal, releasing metal ions into the solution. These metal ions then act as potent catalysts that accelerate further degradation and polymerization of the fluorocarbon[2]. Always use PTFE-lined amber glass.
Q: What are the optimal temperature and environmental conditions for long-term storage? A: To suppress both photolytic cleavage and thermal degradation, strict environmental controls are required. Structurally similar bromofluoropropanes establish a clear benchmark for stability: they must be kept at -4°C for short-term use (1-2 weeks) and at -20°C for long-term storage (1-2 years)[3].
Quantitative Storage Parameters
| Storage Duration | Recommended Temp | Container Material | Atmosphere | Max Permissible Light Exposure |
| Short-term (1-2 weeks) | -4°C | Amber Glass / PTFE | Ambient | Minimal (Fume hood lighting only) |
| Long-term (1-2 years) | -20°C | Amber Glass / PTFE | Argon / N₂ | None (Complete dark storage) |
Part 2: Degradation Diagnostics & Troubleshooting
When an experiment fails, reagent purity is the first variable to check. Use this diagnostic matrix to identify and correct DBDFP degradation.
| Visual/Physical Observation | Root Chemical Cause | Analytical Validation Marker | Corrective Action |
| Yellow/Brown Tint | Photolytic release of Br₂ via C-Br homolytic cleavage. | UV-Vis peak at ~410 nm; GC-MS shows debrominated species. | Execute the Integrity Restoration Protocol (See Part 4). |
| Increased Acidity (pH < 5 in aqueous wash) | Moisture-induced hydrolysis yielding trace HF/HBr. | Ion chromatography detects elevated F⁻ / Br⁻ ions. | Pass through a short plug of basic alumina before use. |
| High Viscosity or Precipitates | Metal-catalyzed polymerization of the fluorocarbon backbone. | NMR shows loss of distinct triplet/multiplet splitting. | Discard. Do not attempt to salvage polymerized halocarbons. |
Part 3: Mechanistic Pathway of DBDFP Degradation
Understanding the causality behind reagent failure allows for better experimental design. The diagram below illustrates how light and moisture synergistically destroy DBDFP.
Fig 1: Photolytic and hydrolytic degradation pathways of this compound.
Part 4: Self-Validating Protocol for DBDFP Integrity Restoration
If your DBDFP has suffered mild photolytic degradation (indicated by a yellow tint), you can restore it using this self-validating liquid-liquid extraction workflow. A self-validating system ensures that the physical or chemical response of the material confirms the success of each step before you proceed.
Prerequisites: Conduct all steps in a fume hood under minimal lighting. Wear standard PPE (nitrile gloves, lab coat, goggles).
-
Step 1: Reductive Quenching of Free Bromine
-
Action: Transfer the degraded DBDFP to a separatory funnel. Add an equal volume of 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) and shake vigorously, venting frequently.
-
Causality: Thiosulfate acts as a reducing agent, converting dissolved, colored elemental bromine (Br₂) into highly water-soluble, colorless bromide ions (Br⁻).
-
Self-Validation Check: Allow the layers to separate. The dense lower organic layer must transition from yellow to completely colorless. If a yellow tint remains, repeat this step.
-
-
Step 2: Acid Neutralization
-
Action: Separate the organic layer and wash it with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: Neutralizes any trace HBr or HF generated by ambient moisture degradation.
-
Self-Validation Check: Observe the interface. The cessation of CO₂ effervescence (bubbling) confirms that all trace acids have been successfully neutralized.
-
-
Step 3: Anhydrous Drying
-
Action: Collect the heavy organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in small portions while swirling.
-
Causality: Removes residual water introduced during the aqueous washes, preventing future hydrolysis.
-
Self-Validation Check: The drying agent will initially clump as it absorbs water. The step is complete when newly added MgSO₄ flows freely in the liquid like a "snow globe."
-
-
Step 4: Final Filtration and Storage
-
Action: Filter the liquid through a fluted filter paper into an amber glass vial. Purge the headspace with Argon or Nitrogen gas, seal tightly, and immediately store at -20°C[3].
-
Part 5: References
Sources
reaction temperature control for 1,3-Dibromo-1,1-difluoropropane bromination
Technical Support Center: Precision Bromination of 1,3-Dibromo-1,1-difluoropropane
Executive Summary
This guide addresses the critical parameters for the free-radical bromination of This compound (
Temperature control in this process is not merely about maintaining a setpoint; it is about balancing radical initiator half-life against bromine reflux dynamics and selectivity ratios . Failure to control this window results in stalled reactions (kinetic control) or rapid dehydrohalogenation (thermodynamic degradation).
Module 1: The Thermodynamics & Kinetics (The "Why")
To troubleshoot effectively, you must understand the competing forces inside your reactor.
The Reaction Mechanism
The reaction proceeds via a free-radical chain mechanism.[1]
-
Initiation: Thermal decomposition of the initiator (AIBN or BPO) or Photolysis (
) breaks the bond. -
Propagation (The Critical Step): The bromine radical (
) abstracts a hydrogen.[2]-
Target: The C2 methylene (
) hydrogen is the kinetic target. The resulting secondary radical is stabilized relative to the primary C3 radical, despite the electron-withdrawing inductive effect of the adjacent group.
-
-
Termination: Radical recombination.
The Temperature Window
You are operating within a "Goldilocks" zone defined by three physical constraints:
| Parameter | Critical Value | Impact on Protocol |
| 59°C | Reactions above this require efficient reflux condensers or pressurized vessels (autoclaves) to prevent reagent loss. | |
| Initiator | 65°C - 80°C | Common initiators like AIBN have a 10-hour half-life at ~64°C. Operating below 60°C often stalls initiation; above 85°C consumes initiator too fast. |
| Substrate Stability | >110°C | Prolonged heating above this threshold increases the risk of elimination (dehydrobromination), forming vinyl bromides which polymerize or tar. |
Module 2: Troubleshooting Guide
Use this logic tree to diagnose active failures.
Scenario A: "The reaction mixture is refluxing, but conversion is < 10% after 4 hours."
-
Diagnosis: Initiator Starvation or Oxygen Inhibition.
-
The Cause: If you are refluxing Bromine (59°C), the internal temperature might be too low to decompose your initiator (e.g., Benzoyl Peroxide requires ~70-80°C for efficient radical flux). Alternatively, dissolved oxygen is quenching the radicals.
-
The Fix:
-
Switch to a low-temperature initiator like V-65 (Azobis(2,4-dimethylvaleronitrile)) or AIBN combined with UV light.
-
Degas the substrate with
sparging for 20 minutes before adding Bromine.
-
-
Scenario B: "Violent exotherm and loss of Bromine through the condenser."
-
Diagnosis: Thermal Runaway (Auto-acceleration).
-
The Cause: The propagation step is exothermic.[3] If the jacket temperature is set to the initiator's "kick-off" temperature (e.g., 80°C) and you add all Bromine at once, the heat of reaction pushes the solvent/reagent to flash boil.
-
The Fix:
-
Dosage Control: Add
dropwise via an addition funnel. -
Cryogenic Condenser: Ensure your reflux condenser is cooled to -10°C (glycol loop), not just tap water, to trap Bromine vapors.
-
-
Scenario C: "Product contains high levels of alkene impurities."
-
Diagnosis: Thermal Elimination.
-
The Cause: Reaction temperature exceeded 100°C, or the reaction ran too long.
(byproduct) catalyzes the elimination of bromine from the substrate. -
The Fix:
-
Install a Caustic Scrubber or vigorous
sweep to remove as it forms. -
Reduce reaction temperature by 10°C and extend time, or use a photochemical approach (LEDs) to lower the thermal load.
-
-
Module 3: Validated Experimental Protocol
Objective: Bromination of C2-position on this compound.
Equipment:
-
3-Neck Round Bottom Flask (RBF)
-
Jacketed Addition Funnel (pressure equalizing)
-
Reflux Condenser (connected to -10°C chiller)
-
HBr Trap (NaOH solution)
Step-by-Step:
-
Preparation: Charge RBF with this compound (1.0 equiv). Add magnetic stir bar.
-
Inerting: Sparge with dry Nitrogen for 15 minutes.
-
Heating: Heat oil bath/jacket to 65°C .
-
Initiation: Add AIBN (0.01 equiv). Wait 5 minutes.
-
Addition: Add Bromine (1.1 equiv) dropwise over 60 minutes.
-
Visual Check: The solution should turn red-orange but not dark opaque brown (indicates accumulation of unreacted
). -
Temperature Check: Maintain internal T between 60°C - 70°C .
-
-
Post-Reaction: Once the red color fades (or persists without HBr evolution), cool to 20°C.
-
Quench: Wash with 10%
(Sodium Thiosulfate) to remove residual bromine.
Module 4: Visualization & Logic Flows
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for optimizing reaction yield based on observed physical states.
Figure 2: Reaction Pathway & Selectivity
Caption: Kinetic competition between substitution (desired) and elimination (undesired).
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use UV light instead of heating? A: Yes. Photochemical bromination is often cleaner. A 250W Tungsten lamp or 450nm LED setup allows the reaction to proceed at room temperature (25°C) , significantly reducing the risk of thermal elimination and tar formation.
Q: Why is my yield low even though the bromine was consumed? A: Check for poly-bromination . If you use a large excess of Bromine (>1.5 equiv), you may be brominating the C3 position as well, or double-brominating C2. Verify stoichiometry and monitor reaction progress via GC-MS.
Q: My reactor glass is etching. Is this normal? A: No. While HBr is acidic, it does not etch glass. However, if your substrate contains impurities that hydrolyze to release HF (Hydrogen Fluoride) , glass etching will occur. Ensure your starting material (this compound) is dry and free of hydrolyzable fluoride salts.
References
-
General Radical Bromination Mechanisms
-
Fluorinated Alkane Properties
-
Reaction Safety & Scale-up
-
Synthesis Context
Sources
- 1. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1,2-Dibromo-1,3-difluoropropane | C3H4Br2F2 | CID 5463739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KiloMentor: Free-radical Bromination Scale-up [kilomentor.blogspot.com]
- 7. data.epo.org [data.epo.org]
- 8. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
solvent selection for 1,3-Dibromo-1,1-difluoropropane substitution reactions
Executive Summary: The "Tale of Two Bromines"
Welcome to the Technical Support Hub. If you are working with 1,3-Dibromo-1,1-difluoropropane (DBDFP) , you are likely encountering issues with yield, selectivity, or "tarring."
The core challenge with DBDFP is its divergent reactivity . The molecule contains two distinct electrophilic sites that behave oppositely depending on the solvent environment:
-
C3-Bromine (
): A standard primary alkyl halide. Susceptible to classical attack. -
C1-Bromine (
): An inert electrophile under conditions due to fluorine shielding and bond strengthening. However, it is highly reactive toward metals (Zn, Mg) and radical initiators.
Critical Rule: You cannot treat this molecule like a simple dibromide (e.g., 1,3-dibromopropane). The fluorine atoms at C1 completely alter the electronic landscape.
Solvent Selection Matrix
Use this matrix to select the correct solvent system based on your intended reaction pathway.
| Reaction Goal | Recommended Solvent | Mechanism | Critical Notes |
| Selective Substitution at C3 (e.g., Amination, Etherification) | Acetonitrile (MeCN) or Acetone | Best Balance. Polar enough to dissolve reagents, but less likely to promote E2 elimination than DMSO/DMF. | |
| Cyclization (Synthesis of gem-difluorocyclopropanes) | THF or Glyme (Dry) | Carbenoid / Radical | Requires a metal reductant (Zn). Ethers stabilize the organozinc intermediate. |
| High-Rate Substitution (For weak nucleophiles) | DMF or DMSO | High Risk. Greatly enhances basicity of nucleophiles. High risk of HBr elimination (dehydrohalogenation) leading to fluoro-alkenes. | |
| Radical Addition | Dichloromethane (DCM) | Radical Chain | Used when initiating radical cleavage of the C1-Br bond. |
Visualizing Reactivity Pathways
The following diagram illustrates the divergent pathways dictated by your solvent and reagent choice.
Figure 1: Divergent reactivity pathways for DBDFP. Path A represents standard substitution; Path B represents reductive cyclization; Path C represents the common failure mode (elimination).
Troubleshooting Guides (FAQs)
Ticket #01: "I'm getting a black tarry mess instead of my substitution product."
Diagnosis: Uncontrolled Elimination (Dehydrohalogenation).
Root Cause: The protons at C2 (adjacent to the
-
Switch Solvent: Move from DMF to Acetonitrile or THF .
-
Lower Temperature: Run the reaction at 0°C to Room Temperature. Do not reflux initially.
-
Change Base: Use a weaker, non-nucleophilic base like
or Cesium Carbonate ( ) . Avoid hydroxide or alkoxide bases if possible.
Ticket #02: "The reaction is too slow at the C3 position."
Diagnosis: The
-
Finkelstein Catalyst: Add 10-20 mol% NaI (Sodium Iodide) .
Ticket #03: "I want to react the C1 ( ) bromine, but C3 reacts instead."
Diagnosis: Misunderstanding of Electrophilicity.
Root Cause: You cannot perform
-
Radical/Metal Route: You must use a mechanism that does not rely on
. -
Reagent: Use Zinc dust (activated) or Magnesium .
-
Solvent: THF is mandatory here to stabilize the organometallic intermediate.
-
Note: This pathway is typically used to close the ring (cyclization) or to perform radical additions to alkenes.
Standard Operating Procedure: Selective C3 Substitution
Objective: Synthesize
-
Preparation:
-
Dry Acetonitrile (MeCN) over molecular sieves (3Å).
-
Reagent Stoichiometry: 1.0 eq DBDFP : 1.1 eq Nucleophile : 1.5 eq
.
-
-
Execution:
-
Dissolve Nucleophile and Base in MeCN. Stir for 15 min at RT.
-
Add DBDFP dropwise at 0°C (Ice bath). Exotherm control is vital to prevent elimination.
-
Allow to warm to RT. Monitor via TLC/GC-MS.[5]
-
Checkpoint: If reaction is <10% complete after 4 hours, add 10 mol% NaI and heat to 40°C.
-
-
Workup:
-
Dilute with
(Ether). Wash with water.[5] -
Why Ether? DBDFP derivatives are often dense and lipophilic; Ether ensures good phase separation.
-
References
-
Dolbier, W. R. (2011). Fluorine-containing Cyclopropanes: Synthesis and Reactivity. Battelle Press. (Review of Fluorine Cyclopropane synthesis).
-
Tian, F., et al. (2000).[6] A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes. Organic Letters, 2(4), 563-564.[6] [Link]
- Prakash, G. K. S., & Hu, J. (2005). Nucleophilic Difluoromethylation Strategies. Accounts of Chemical Research. (Context on reactivity of centers).
- Smart, B. E. (2001). Fluorine Substituent Effects (on Reactivity). Journal of Fluorine Chemistry, 109, 3-11. (Explains the inertness of to ).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1,3-Dibromo-1,1-difluoropropane Conversion
Welcome to the Technical Support Center. As researchers and drug development professionals, working with fluorinated building blocks often presents unique chemoselectivity challenges. 1,3-Dibromo-1,1-difluoropropane (CAS: 460-25-3) is a highly versatile but mechanistically demanding reagent.
The root cause of most low conversion rates with this molecule stems from a failure to account for the stark electronic dichotomy between its two reactive sites:
-
The C3 Position (–CH₂Br): A standard primary alkyl bromide, highly susceptible to
nucleophilic substitution[1]. -
The C1 Position (–CF₂Br): Severely deactivated toward
due to the electrostatic repulsion of the fluorine lone pairs, but highly reactive in radical pathways and transition-metal cross-coupling[2].
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your conversion rates.
Diagnostic Workflow
Before altering your reaction parameters, use the following diagnostic logic to identify the root cause of your low conversion based on your targeted reaction site.
Diagnostic workflow for troubleshooting low conversion rates based on the targeted reaction site.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my conversion rate near zero when attempting nucleophilic substitution at the CF₂Br position?
A1: The C1 bromine is virtually inert to standard
-
The Fix: You must switch to a single-electron transfer (SET) or transition-metal mechanism. Palladium-catalyzed cross-coupling or radical initiators (like AIBN or benzoyl peroxide) effectively cleave the C1–Br bond to form a thermodynamically stabilized
-difluoroalkyl radical[2][3].
Q2: I am targeting the CH₂Br group, but my GC-MS shows a massive peak for an alkene instead of the alkylated product. What is going wrong? A2: You are experiencing competitive E2 elimination. The protons on the C2 carbon are rendered highly acidic by the adjacent electron-withdrawing CF₂Br group. When using strong bases (e.g., aqueous KOH, NaOMe), the base abstracts a C2 proton rather than acting as a nucleophile at C3. This rapid dehydrobromination yields the volatile byproduct 3-bromo-3,3-difluoropropene (CF₂Br-CH=CH₂)[4].
-
The Fix: Downgrade your base strength. Use milder, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) and lower the reaction temperature to 25–40 °C.
Q3: How can I ensure chemoselectivity if I only want to react the C3 position and leave the CF₂Br group intact?
A3: The inherent reactivity difference naturally favors C3 for
Quantitative Data: Conversion Rates & Side Reactions
The following table summarizes expected conversion rates and common pitfalls based on the chosen reaction environment.
| Target Site | Reaction Type | Reagents / Catalyst | Temp (°C) | Primary Product | Expected Conversion | Common Pitfall |
| C3 (CH₂Br) | Mild Nucleophile, K₂CO₃, DMF | 25–40 | CF₂Br-CH₂-CH₂-Nu | 75–90% | Incomplete reaction if T < 20°C | |
| C3 (CH₂Br) | E2 Elimination | Strong Base (KOH, aq) | 60–80 | CF₂Br-CH=CH₂ | >60% | Complete loss of target |
| C1 (CF₂Br) | Radical Addition | Olefin, Benzoyl Peroxide | 80–100 | R-CF₂-CH₂-CH₂-Br | 50–70% | Oligomerization of the olefin[3] |
| C1 (CF₂Br) | Cross-Coupling | Pd(PPh₃)₄, Boronic Acid | 80–110 | Ar-CF₂-CH₂-CH₂-Br | 60–85% | Protodehalogenation (reduction)[2] |
Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere to the following optimized methodologies.
Protocol A: Selective Substitution at C3 (CH₂Br)
Causality Focus: Utilizing mild conditions to prevent E2 elimination while exploiting the natural
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equiv of this compound in anhydrous DMF to create a 0.5 M solution.
-
Nucleophile Addition: Add 1.1 equiv of the desired nucleophile (e.g., sodium azide or a secondary amine).
-
Base Addition: Add 1.5 equiv of finely powdered anhydrous K₂CO₃. Critical Step: Do not use strong bases like KOH or NaH to prevent E2 dehydrobromination[4].
-
Reaction: Stir the mixture at 35 °C for 12 hours. Monitor via TLC or GC-MS.
-
Workup: Quench with distilled water to dissolve inorganic salts. Extract 3x with ethyl acetate. Wash the combined organic layers with brine 5x (to remove residual DMF), dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: Radical-Mediated Functionalization at C1 (CF₂Br)
Causality Focus: Overcoming
-
Preparation: In a high-pressure reactor or sealed Schlenk tube, combine this compound (1.0 equiv) and the target olefin (1.5 equiv).
-
Initiator: Add 5 mol% of benzoyl peroxide (BPO).
-
Degassing: Purge the system with argon for 15 minutes. Critical Step: Oxygen is a potent radical scavenger and will quench the propagation chain, resulting in low conversion.
-
Heating: Heat the reaction mixture to 85 °C to initiate homolytic cleavage of the peroxide. Maintain temperature for 8-10 hours[3].
-
Purification: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of silica to remove initiator byproducts before flash chromatography.
Mechanistic Pathways
Understanding the divergent pathways of this compound is essential for predicting reaction outcomes and troubleshooting failures.
Mechanistic divergence of this compound under varying chemical environments.
References
-
CymitQuimica. "CAS 460-25-3: this compound". CymitQuimica Product Catalog. 1
-
Tarrant, P., et al. "1,1-Difluoroallene". Journal of the American Chemical Society, 1955. 4
-
Benchchem. "1-Bromo-3,3-diethoxy-1,1-difluoropropane". Benchchem Technical Database. 2
-
Defense Technical Information Center. "DEVELOPMENT OF FLUORO-SILICONE ELASTOMERS". DTIC Technical Reports, 1980. 3
Sources
Validation & Comparative
1H NMR chemical shifts of 1,3-Dibromo-1,1-difluoropropane
A Technical Guide to the 1H NMR Chemical Shifts of 1,3-Dibromo-1,1-difluoropropane: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about molecular structure. This guide offers an in-depth analysis of the predicted 1H NMR spectrum of this compound, a compound of interest in synthetic chemistry. Due to the absence of readily available experimental spectra in public databases, this guide provides a carefully predicted spectrum based on the analysis of structurally related compounds. This comparative approach allows for a deeper understanding of the electronic effects of the constituent halogen atoms on proton chemical shifts.
The Challenge of Predicting 1H NMR Spectra
The structure of this compound (Br-CH2-CH2-CF2-Br) presents a unique challenge for predicting its 1H NMR spectrum. The presence of highly electronegative fluorine and bromine atoms significantly influences the electron density around the neighboring protons, leading to substantial downfield shifts. The geminal difluoro group at the C1 position and the bromine atoms at C1 and C3 create distinct electronic environments for the two methylene (CH2) groups.
Predicted 1H NMR Data for this compound
Based on the analysis of analogous compounds, the predicted 1H NMR spectrum of this compound in a standard solvent like CDCl3 is summarized in Table 1.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH 2-CF2Br | ~ 3.8 - 4.2 | Triplet | 2H |
| -CH 2-CH2Br | ~ 2.6 - 3.0 | Triplet | 2H |
Molecular Structure and Proton Environments
The structure of this compound features two distinct sets of methylene protons, labeled as Ha and Hb , which are expected to exhibit different chemical shifts and coupling patterns.
Caption: Molecular structure of this compound with distinct proton environments.
Comparative Analysis: Understanding Substituent Effects
To substantiate the predicted chemical shifts, a comparison with structurally similar molecules is essential. The experimental data for 1,3-dibromopropane and 3-bromo-1,1,1-trifluoropropane provide valuable insights into the inductive effects of the halogen substituents.
Table 2: Comparison of 1H NMR Chemical Shifts for this compound and Related Compounds
| Compound | Protons | Experimental Chemical Shift (δ, ppm) |
| 1,3-Dibromopropane [1] | Br-CH 2- | 3.58 (t) |
| -CH2-CH 2-CH2- | 2.37 (p) | |
| 3-Bromo-1,1,1-trifluoropropane [2] | Br-CH 2- | 3.35 |
| -CH 2-CF3 | 2.60 | |
| This compound (Predicted) | Br-CH 2- | ~2.6 - 3.0 (t) |
| -CH 2-CF2Br | ~3.8 - 4.2 (t) |
t = triplet, p = pentuplet
The comparison reveals a clear trend. In 1,3-dibromopropane, the methylene group adjacent to a single bromine atom resonates at 3.58 ppm.[1] In 3-bromo-1,1,1-trifluoropropane, the powerful electron-withdrawing trifluoromethyl group deshields the adjacent methylene protons, shifting them downfield to 2.60 ppm, while the methylene group attached to the bromine appears at 3.35 ppm.[2]
For our target molecule, this compound, the methylene group (-CH2-CF2Br) is flanked by a gem-difluoro and a bromo group, leading to a predicted significant downfield shift to the range of 3.8 - 4.2 ppm. The other methylene group (-CH2-CH2Br) is adjacent to a carbon bearing a bromine atom and is also influenced by the distant CF2Br group, resulting in a predicted shift to approximately 2.6 - 3.0 ppm.
Caption: Inductive effects of halogens on proton chemical shifts.
Experimental Protocol for 1H NMR Spectroscopy
For researchers aiming to acquire an experimental spectrum of this compound or similar halogenated compounds, the following protocol provides a standardized methodology.
Objective: To obtain a high-resolution 1H NMR spectrum.
Materials:
-
This compound
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 containing TMS. The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum. CDCl3 is a common choice for non-polar to moderately polar organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3. This step is essential for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8-16 scans are typically adequate.
-
Set the relaxation delay to be at least 5 times the longest T1 of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is usually sufficient for small molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.
-
By following this protocol, researchers can obtain a high-quality 1H NMR spectrum that will allow for the unambiguous structural elucidation of this compound.
Conclusion
References
-
University of Wisconsin-Madison, Department of Chemistry. 1H NMR Spectrum of 1,3-Dibromopropane. Available from: [Link]
Sources
A Guide to the 19F NMR Spectrum Analysis of 1,3-Dibromo-1,1-difluoropropane: A Comparative Approach
The Power of ¹⁹F NMR in Structural Analysis
The utility of ¹⁹F NMR stems from several key properties of the fluorine nucleus. With a spin of 1/2, it yields sharp, well-resolved signals.[3] The vast chemical shift range, often spanning over 400 ppm, minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[2] This broad range also makes the ¹⁹F chemical shift exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure.
Furthermore, the fluorine nucleus couples with other nearby nuclei, including protons (¹H) and other fluorine atoms (¹⁹F). These spin-spin couplings, observed as splitting of the NMR signals, provide crucial information about the connectivity of atoms within the molecule. The magnitude of these coupling constants (J-values) is often larger than in ¹H NMR and can be observed over several bonds, offering insights into both through-bond and through-space proximity.[2]
Predicting the ¹⁹F NMR Spectrum of 1,3-Dibromo-1,1-difluoropropane
In the absence of a readily available experimental spectrum for this compound, we turn to computational prediction. Modern Density Functional Theory (DFT) methods have proven to be highly effective in forecasting ¹⁹F NMR chemical shifts with a good degree of accuracy, often with a root-mean-square error of 3-4 ppm.[4][5] Software packages such as ACD/Labs NMR Predictors or Mnova, which utilize a combination of database- and increment-based approaches, can also provide reliable predictions.[6][7][8]
For this compound, the key structural features that will dictate its ¹⁹F NMR spectrum are:
-
The geminal difluoro group (CF₂): The two fluorine atoms are chemically equivalent due to free rotation around the C-C bonds. Therefore, we expect to see a single resonance for these two fluorines.
-
The adjacent methylene group (CH₂): The two protons on the adjacent carbon (C2) will couple to the fluorine atoms.
-
The terminal bromomethylene group (CH₂Br): The two protons on the terminal carbon (C3) will also couple to the fluorine atoms, albeit with a smaller coupling constant due to the greater number of bonds separating them.
-
The bromine atoms: The electronegativity and steric bulk of the bromine atoms will influence the electronic environment of the fluorine atoms and thus their chemical shift.
Based on these features, the proton-coupled ¹⁹F NMR spectrum of this compound is predicted to be a triplet of triplets .
-
The signal is split into a triplet by the two equivalent protons on the adjacent C2 carbon (a ³JHF coupling).
-
Each peak of this triplet is further split into another triplet by the two equivalent protons on the terminal C3 carbon (a ⁴JHF coupling).
The following diagram illustrates the predicted splitting pattern:
Caption: Predicted splitting pattern for the ¹⁹F NMR signal of this compound.
Comparative Analysis with Alternative Fluorinated Propanes
To understand the influence of the bromine substituents on the ¹⁹F NMR spectrum, it is instructive to compare the predicted data for this compound with simpler, related molecules.
| Compound | Structure | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Predicted Splitting Pattern (Proton-Coupled) | Key Differentiating Feature |
| This compound | Br-CH₂-CH₂-CF₂-Br | ~ -60 to -80 | Triplet of triplets | Presence of two bromine atoms significantly deshields the fluorine nuclei, resulting in a downfield shift. |
| 1,1-Difluoropropane | CH₃-CH₂-CHF₂ | ~ -110 to -120 | Triplet of quartets | The absence of electronegative bromine atoms leads to a more shielded environment for the fluorines (upfield shift). The coupling to the terminal methyl group (CH₃) results in a quartet splitting. |
| 1,3-Dichloro-1,1-difluoropropane | Cl-CH₂-CH₂-CF₂-Cl | ~ -70 to -90 | Triplet of triplets | Chlorine is less electronegative than bromine, so the deshielding effect is expected to be slightly less pronounced, resulting in a slightly more upfield chemical shift compared to the dibromo analog. |
Note: The predicted chemical shifts are estimates based on typical ranges for similar functional groups and are subject to variation depending on the prediction method and solvent.
This comparison highlights how the ¹⁹F chemical shift is a sensitive probe of the electronic environment. The progressive downfield shift from 1,1-difluoropropane to the dichloro and then dibromo derivatives clearly demonstrates the deshielding effect of the halogen substituents.
Experimental Protocol for ¹⁹F NMR Spectrum Acquisition
For researchers who have synthesized or acquired this compound, the following protocol provides a robust methodology for obtaining a high-quality ¹⁹F NMR spectrum.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not contain any fluorine atoms to avoid interfering signals.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[9]
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard can be added. A common choice is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -76.55 ppm relative to CFCl₃.[10] A small, precisely known amount should be added for quantitative measurements.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
II. Spectrometer Setup and Data Acquisition
The following parameters are a good starting point for a modern NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock and Shim: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning the Probe: Tune the probe to the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Spectral Width: A wide spectral width of at least 250 ppm is recommended to ensure all signals are captured.[3]
-
Transmitter Offset: Center the transmitter offset in the expected region of the spectrum (e.g., -100 ppm).
-
Pulse Angle: A 30-45° pulse angle is typically used for routine acquisitions. For quantitative measurements, a 90° pulse is used with a longer relaxation delay.
-
Acquisition Time: 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, this should be at least 5 times the longest T₁ of the fluorine nuclei.
-
Number of Scans: Typically 16-128 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Decoupling: To obtain a simplified spectrum showing only singlets for each unique fluorine environment, proton decoupling (¹H-decoupling) should be applied. To observe the H-F couplings as described in this guide, acquire the spectrum without proton decoupling.
-
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard (if used) or to an external standard. If no standard is used, the solvent's residual proton peak can be used to reference the ¹H spectrum, and the ¹⁹F spectrum can be referenced indirectly.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of fluorine atoms in each environment and pick the peaks to determine their exact chemical shifts and coupling constants.
The following diagram outlines the general workflow for acquiring and analyzing a ¹⁹F NMR spectrum:
Caption: A generalized workflow for ¹⁹F NMR spectroscopy.
Conclusion
The analysis of the ¹⁹F NMR spectrum of this compound, even without direct experimental data, provides a valuable case study in the power of modern spectroscopic and computational techniques. By combining a predictive approach with a comparative analysis of related compounds, we can confidently anticipate the key features of its spectrum. The predicted triplet of triplets, arising from couplings to the two sets of methylene protons, and a chemical shift in the region of -60 to -80 ppm, are the expected hallmarks of this molecule. This guide provides both the theoretical framework for understanding these features and a practical, step-by-step protocol for their experimental verification. For researchers in the field of fluorine chemistry, this integrated approach of prediction, comparison, and experimental validation is a powerful paradigm for structural elucidation.
References
- BenchChem. (2025).
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
-
SourceForge. (2019, December 17). nmrshiftdb2 download. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]
-
ACS Publications. (2025, July 14). DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Difluoropropane. Retrieved from [Link]
-
PubMed. (2022, July 30). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
-
SpinCore Technologies. (n.d.). NMR Software. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Retrieved from [Link]
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1-DIFLUOROPROPANE. Retrieved from [Link]
-
ResearchGate. (2022, August). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]
-
PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
NMR data acquisition. (2023, June). SOP for liquid state NMR. Retrieved from [Link]
-
University of Kansas. (2022, February 3). 19F NMR on DRX 500 in Malott B042. Retrieved from [Link]
-
University of Calgary. (n.d.). 1,3-dichloropropane (NMR Spectrum). Retrieved from [Link]
-
Reddit. (2022, October 5). Preparation of Li,19-F, 31-P NMR samples. Retrieved from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2023, June 30). Where to find 19F NMR spectra?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
-
NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Semantic Scholar. (1965, May 15). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloropropane. Retrieved from [Link]
-
PMC. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]
-
ChemLin. (2026, February 1). 1,3-Dichloropropene. Retrieved from [Link]
-
MDPI. (2016, July 16). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
-
RSC Publishing. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 8. Download NMR Predict - Mestrelab [mestrelab.com]
- 9. organomation.com [organomation.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Carbon-Fluorine and Carbon-Bromine Bonds
This guide provides an in-depth comparison of the characteristic infrared (IR) stretching frequencies of carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing their distinct spectral signatures and offers a practical framework for their experimental characterization.
The Underlying Physics: Why C-F and C-Br Bonds Absorb Differently
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[1][2] The frequency of radiation absorbed is unique to the type of bond and its environment, making IR spectroscopy an invaluable tool for identifying functional groups.[3]
The vibrational frequency of a bond can be conceptually modeled by Hooke's Law, where two atoms are treated as masses connected by a spring.[4][5] This model reveals two critical factors that determine the stretching frequency:
-
Bond Strength (Force Constant, k): Stronger, stiffer bonds vibrate at higher frequencies.[4][5]
-
Reduced Mass (μ) of the Atoms: Bonds between lighter atoms vibrate at higher frequencies than bonds involving heavier atoms.[4][5]
When comparing C-F and C-Br bonds, both factors work in concert to create a significant separation in their respective stretching frequencies.
-
Bond Strength: Fluorine is the most electronegative element, leading to a highly polar and strong C-F covalent bond. Bromine is less electronegative, resulting in a weaker and less polar C-Br bond. The stronger C-F bond acts like a "stiffer spring" and thus vibrates at a higher frequency.[5]
-
Atomic Mass: The atomic mass of fluorine (~19 amu) is considerably lower than that of bromine (~80 amu). This significant difference in mass means the C-Br system has a much larger reduced mass, causing it to vibrate at a substantially lower frequency.[5]
The combination of a stronger bond and a lighter halogen atom places the C-F stretching vibration at a significantly higher wavenumber than the C-Br stretch.
Caption: Factors influencing C-F and C-Br IR stretching frequencies.
Comparative Data: Characteristic Stretching Frequencies
The stretching vibrations for both C-F and C-Br bonds typically appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). This region is often complex due to the presence of many overlapping bending and stretching vibrations, but the C-X stretches are often strong and identifiable.[6]
| Bond | Typical Frequency Range (cm⁻¹) | Intensity | Key Considerations |
| C-F | 1400 - 1000 | Strong | The exact position depends on the number of fluorine atoms attached to the carbon. For example, -CF₃ groups will show multiple strong bands. |
| C-Br | 690 - 515 | Strong to Medium | This absorption occurs at a much lower frequency due to the high mass of bromine.[6][7] The C-Br stretch can sometimes be difficult to assign definitively without comparative spectra due to its location in the lower fingerprint region.[7] |
The intensity of an absorption band is related to the change in the bond's dipole moment during the vibration.[8] Because the C-F bond is highly polar, its stretching vibration causes a large change in the dipole moment, resulting in a characteristically strong absorption band. The C-Br bond is less polar, but its stretch still produces a significant dipole change, leading to a medium to strong band.
Experimental Protocol: Acquiring High-Quality IR Spectra via ATR FT-IR
For the analysis of organohalogen compounds in drug development and research, Fourier Transform Infrared (FT-IR) spectroscopy coupled with an Attenuated Total Reflectance (ATR) accessory is the preferred method. This technique requires minimal to no sample preparation for liquids and solids, is non-destructive, and provides high-quality, reproducible spectra in minutes.[9][10]
Step-by-Step Methodology
-
Instrument Preparation & Background Scan:
-
Causality: Before analyzing a sample, a background spectrum must be collected.[10] This captures the absorbance profile of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself (source, interferometer, detector).[10] This background is later mathematically subtracted from the sample spectrum to isolate the sample's true absorbance.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe gently with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
-
With nothing on the crystal, initiate the "Background" or "Reference" scan from the instrument's software. The instrument will collect an interferogram and perform a Fourier Transform to generate the background spectrum.[2][10]
-
-
-
Sample Application:
-
Causality: The sample must be in intimate contact with the ATR crystal surface. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for absorption to be measured.[9]
-
Protocol:
-
For Solids: Place a small amount of the solid powder or film directly onto the center of the ATR crystal.
-
For Liquids: Place a single drop of the liquid onto the center of the crystal.
-
Contact: Lower the instrument's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is crucial for solids to obtain a strong signal.
-
-
-
Sample Spectrum Acquisition:
-
Causality: The instrument now passes the IR beam through the crystal and the interacting sample. The detector measures the attenuated radiation as an interferogram.
-
Protocol:
-
Initiate the "Sample" scan from the software.
-
The software automatically collects the sample interferogram, performs a Fourier Transform, and ratios the resulting single-beam spectrum against the stored background spectrum.
-
The final output is displayed as a plot of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).[11][12]
-
-
-
Cleaning:
-
Causality: To prevent cross-contamination between samples, the ATR crystal must be meticulously cleaned after each measurement.
-
Protocol:
-
Raise the pressure arm.
-
Remove the bulk of the sample with a spatula or wipe.
-
Clean the crystal surface with a suitable solvent (e.g., isopropanol, acetone) on a soft lab wipe until no residue remains.
-
-
Caption: Experimental workflow for ATR FT-IR spectroscopy.
Conclusion
The distinct IR stretching frequencies of C-F and C-Br bonds are a direct consequence of fundamental physical principles: bond strength and atomic mass. The strong, lightweight nature of the C-F bond results in a high-frequency absorption (1400-1000 cm⁻¹), while the weaker, heavier C-Br bond appears at a significantly lower frequency (690-515 cm⁻¹). Understanding these differences, coupled with robust experimental techniques like ATR FT-IR, allows for the confident identification and characterization of organohalides in various scientific and industrial applications.
References
- Table of Characteristic IR Absorptions. (n.d.).
- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press.
- Characteristic IR Absorptions. (n.d.). OpenOChem Learn.
- Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- INFRARED SPECTROSCOPY (IR). (n.d.).
- Infrared Spectrometry. (n.d.). MSU Chemistry.
- The features of IR spectrum. (n.d.).
- IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder.
- Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). e-PG Pathshala.
- IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry.
- IR Chart. (n.d.).
- Infrared Spectroscopy. (n.d.). MSU Chemistry.
- Sample preparation and factors affect IR bands. (n.d.).
- 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts.
- Experiment 11 — Infrared Spectroscopy. (2010).
- ExperimentIRSpectroscopy Documentation. (2025, September 3). Emerald Cloud Lab.
- Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. (2013, January 15). ASTM International.
- Infrared Spectroscopy. (n.d.). MMRC.
- Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium.
- Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Optica Publishing Group.
- Infrared (IR)Spectroscopy. (n.d.).
- Infrared Spectroscopy (IR). (2009). Royal Society of Chemistry.
- Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. amherst.edu [amherst.edu]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
mass spectrometry fragmentation pattern of 1,3-Dibromo-1,1-difluoropropane
Comparative Mass Spectrometry Analysis of 1,3-Dibromo-1,1-difluoropropane in Drug Development
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic chains is a proven methodology to modulate lipophilicity, enhance binding affinity, and block metabolic degradation pathways. This compound (CAS 460-25-3) serves as a highly specialized, bifunctional building block used to introduce difluoromethylene (-CF₂-) bridges into target pharmacophores.
However, the presence of multiple halogens—specifically two bromines and two fluorines—creates complex spectral signatures that require precise analytical characterization. This guide provides an objective, mechanistic comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of this compound against traditional non-fluorinated and chlorinated alternatives. Designed for researchers and drug development professionals, this document establishes a self-validating framework for structural elucidation and purity analysis.
Mechanistic Causality in Electron Ionization (EI) Fragmentation
When subjected to standard 70 eV electron ionization (EI), halogenated propanes undergo predictable yet distinct fragmentation pathways. The causality behind these pathways is dictated by relative bond dissociation energies, the inductive electron-withdrawing effects of the halogens, and the thermodynamic stability of the resulting radical cations[1].
-
The Dibromine Isotopic Signature: Bromine natively exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, any intact molecular ion ([M]⁺) containing two bromine atoms will exhibit a mathematically rigid 1:2:1 isotopic cluster spaced by 2 m/z units[2]. For this compound, this manifests as a diagnostic triplet at m/z 236, 238, and 240.
-
Inductive Effects of the Gem-Difluoro Group: In non-fluorinated analogs like 1,3-dibromopropane, initial ionization predominantly occurs at the bromine lone pairs, leading to a facile loss of a bromine radical (Br•)[3]. In contrast, the highly electronegative fluorines in this compound strongly withdraw electron density from the adjacent C1-Br bond. This destabilizes the molecular ion and triggers specific α-cleavage events, producing distinct [CF₂Br]⁺ (m/z 129/131) and [CH₂Br]⁺ (m/z 93/95) fragments.
-
Hydrogen Fluoride (HF) Elimination: A unique mechanistic hallmark of fluorinated alkanes is the elimination of neutral HF (loss of 20 Da). The thermodynamic driving force for this pathway is the formation of a highly stable fluorinated alkene radical cation, a process entirely absent in non-fluorinated building blocks[1].
Figure 1: EI-MS fragmentation pathways of this compound.
Quantitative Comparison Guide: DBDFP vs. Alternatives
To objectively evaluate the analytical profile of this compound, it must be benchmarked against structurally related dihalopropanes frequently used in synthesis: 1,3-Dibromopropane [4] and 1,2-Dibromo-3-chloropropane . The presence of fluorine dramatically shifts the base peaks and available fragmentation routes.
Table 1: Comparative Mass Spectrometry Data for Halogenated Propanes
| Compound | Molecular Formula | Molecular Ion [M]⁺ | Primary Fragments (m/z) | Isotopic Signature | Structural Advantage in Synthesis |
| This compound | C₃H₄Br₂F₂ | 236, 238, 240 | 157/159, 216/218/220, 129/131 | 1:2:1 (Br₂) | Introduces -CF₂- bridge; blocks metabolic oxidation. |
| 1,3-Dibromopropane | C₃H₆Br₂ | 200, 202, 204 | 121/123, 41 (Base Peak) | 1:2:1 (Br₂) | Standard C₃ alkylating agent; susceptible to metabolism[5]. |
| 1,2-Dibromo-3-chloropropane | C₃H₅Br₂Cl | 234, 236, 238, 240 | 155/157, 75 | Complex (Br₂Cl) | Highly reactive cross-linking agent; high toxicity profile. |
Data Interpretation Note: In 1,3-dibromopropane, the sequential loss of both bromine atoms readily yields the allyl cation ([C₃H₅]⁺) at m/z 41, which often dominates as the base peak[3]. In the difluorinated analog, the strong C-F bonds prevent the formation of a simple allyl cation, distributing the ion current across heavier, fluorinated fragments.
Self-Validating Experimental Protocol for GC-MS Analysis
To ensure absolute trustworthiness and reproducibility when identifying complex isotopic clusters, the following GC-MS methodology incorporates strict self-validating checkpoints.
Step 1: System Tuning and Calibration (Validation Step)
Before analyzing halogenated samples, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA).
-
Causality: PFTBA provides stable, predictable fragments across the mass range. Verifying that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications ensures that the quadrupole mass filter is correctly calibrated. This is a critical prerequisite; a poorly tuned mass axis will distort the 1:2:1 bromine isotopic ratio, leading to false negatives[2].
Step 2: Sample Preparation
-
Dilute the this compound sample to a concentration of 10–50 ppm using GC-grade hexane.
-
Internal Standard: Spike the sample with 10 ppm of 1-bromo-4-fluorobenzene.
-
Causality: The internal standard validates both the retention time stability of the chromatographic system and the ionization efficiency of the source during that specific run.
Step 3: Chromatographic Separation
-
Column: Use a mid-polarity capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Program: Hold at 40°C for 2 minutes, ramp at 10°C/min to 200°C, and hold for 3 minutes.
-
Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides optimal resolution for halogenated alkanes based on slight polarizability differences, ensuring the analyte is baseline-separated from any mono-brominated impurities[5].
Step 4: MS Acquisition and Data Validation
-
Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 300.
-
Data Validation Check: Locate the putative molecular ion cluster at m/z 236/238/240. Calculate the integrated area ratio of these three peaks. If the ratio deviates by more than 5% from the theoretical 1:2:1 distribution, the protocol flags a potential co-elution event or an ion-molecule reaction in the source, requiring a reduction in injection volume.
Figure 2: Self-validating GC-MS workflow for halogenated propane analysis.
References
1.[1] Jaroslav KOCISEK | Senior Scientist | The Czech Academy of Sciences, Prague | AVCR | Research profile - Page 2 - ResearchGate. ResearchGate. Available at: 2.[3] 1,3-Dibromopropane | C3H6Br2 | CID 8001 - PubChem. National Institutes of Health (NIH). Available at: 3.[4] Propane, 1,3-dibromo- - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at: 4.[2] GCMS Section 6.5 - Whitman People. Whitman College. Available at: 5.[5] 1,3-Dibromopropane molecular structure and weight - Benchchem. Benchchem. Available at:
Sources
Comparative Reactivity Guide: 1,3-Dibromo-1,1-difluoropropane vs. 1,3-Dibromopropane
Executive Summary: The "Fluorine Effect" in Linker Chemistry
In the design of bioactive molecules, the choice of alkyl linker is rarely just about spacing. It is about electronic tuning and metabolic armor .
This guide compares the standard aliphatic linker, 1,3-dibromopropane , with its fluorinated analog, 1,3-dibromo-1,1-difluoropropane . While the former is a "promiscuous" electrophile used for rapid cyclization and symmetric bridging, the latter acts as a "precision" tool. The introduction of the gem-difluoro (
At a Glance: Reactivity Profile
| Feature | 1,3-Dibromopropane | This compound |
| Structure | ||
| Symmetry | ||
| High at both ends (Non-selective) | High at C3 ( | |
| Primary Application | Cyclopropane synthesis, symmetric linkers | 1,1-difluorocyclopropanes, asymmetric linkers |
| Metabolic Stability | Low (prone to oxidation) | High (C-F bond blocks oxidation) |
Electronic & Steric Analysis
The divergence in reactivity stems from the unique properties of the carbon-fluorine bond.
The Deactivation of C1 ( )
In this compound, the C1 carbon bears two fluorine atoms. This creates a "hardened" electrophilic site due to three factors:
-
Bond Strengthening: The C-Br bond at the
position is shorter and stronger than a standard alkyl C-Br bond due to bond shortening (anomeric effect/negative hyperconjugation). -
Electrostatic Repulsion: The high electron density of the fluorine lone pairs creates a shell of negative charge, repelling incoming nucleophiles (dipole-dipole repulsion).
-
Steric Shielding: Although fluorine is small, two geminal fluorines effectively block the "backside attack" trajectory required for
mechanisms.
The Activation/Modulation of C3 ( )
The C3 position remains a primary alkyl bromide. However, the strong electron-withdrawing inductive effect ($ -I $) of the
-
Effect: The C3 carbon becomes slightly more electropositive than in the non-fluorinated analog, potentially increasing initial attraction to nucleophiles, though the reaction rate is largely governed by steric access, which remains similar to the parent.
Acidity of -Protons (C2)
The protons on the central carbon (C2) in the difluoro analog are significantly more acidic (
-
Risk: Strong bases (e.g., NaH, LDA) may trigger E2 elimination or carbanion formation at C2 rather than simple substitution.
Reaction Pathways and Selectivity[1][2][3]
Nucleophilic Substitution ( )
This is the most critical differentiator for linker chemistry.
-
1,3-Dibromopropane: Reacts indiscriminately. If you add 1 equivalent of an amine, you get a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated product (or cyclic azetidine).
-
This compound: Reacts exclusively at the C3 (
) position under standard conditions. The group survives, allowing it to be used as a handle for subsequent transformations (e.g., radical coupling or metal-halogen exchange).
Visualization: Selectivity Logic
Caption: Comparative reaction pathways showing the "stop-point" available with the fluorinated analog.
Cyclization: Synthesis of Cyclopropanes
Both reagents are precursors to cyclopropanes, a vital motif in drug discovery (e.g., in fluoroquinolones or kinase inhibitors).
-
Pathway A (Non-fluorinated): 1,3-Dibromopropane + Zn/Na
Cyclopropane. -
Pathway B (Fluorinated): this compound + Zn
1,1-Difluorocyclopropane .-
Mechanism:[1][2][3][4] The zinc preferentially inserts into the weaker
bond first? Actually, in perfluoroalkyl halides, Zn inserts readily into . However, the mechanism often involves 1,3-elimination. The resulting 1,1-difluorocyclopropane is a bioisostere of carbonyls and ethers, offering improved lipophilicity.
-
Experimental Protocols
Protocol A: Selective Mono-Amination (Demonstrating Selectivity)
Objective: Synthesize
Reagents:
-
This compound (1.0 equiv)
-
Aniline (1.0 equiv)
- (1.5 equiv)
-
Acetonitrile (0.2 M)
Procedure:
-
Dissolve this compound in dry acetonitrile.
-
Add
followed by aniline dropwise at room temperature. -
Heat to 60°C for 4 hours.
-
Observation: TLC will show conversion to a single spot. Unlike the non-fluorinated control, no "dimer" (aniline bridging two propyl chains) is observed because the
end is inert to the aniline nucleophile. -
Workup: Filter solids, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
Protocol B: Synthesis of 1,1-Difluorocyclopropane
Objective: Cyclization using Zinc mediated Freund reaction.
Reagents:
Procedure:
-
Suspend activated Zinc dust (2.5 equiv) in ethanol.
-
Heat to reflux.
-
Add this compound dropwise over 1 hour.
-
Note: The induction period can be vigorous; ensure efficient reflux condensation.
-
-
Distill the product directly from the reaction mixture (b.p. of 1,1-difluorocyclopropane is significantly lower than the starting material).
Comparative Data Summary
| Property | 1,3-Dibromopropane | This compound | Implications |
| C-Br Bond Energy | ~285 kJ/mol | ~295 kJ/mol ( | |
| Dipole Moment | ~1.9 D | ~2.4 D | Higher polarity improves solubility in polar organic solvents. |
| Lipophilicity (LogP) | 2.1 | 2.6 | Fluorination increases lipophilicity, aiding membrane permeability. |
| Bio-isosterism | Alkyl chain | Ether/Carbonyl mimic |
References
-
Selectivity in Fluorinated Alkyl Halides
-
Synthesis of Difluorocyclopropanes
-
Chemical Safety & Data
-
General Reactivity Comparisons
-
LibreTexts Chemistry. "Factors That Affect SN2 Reactions." Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
- 7. ts.toyotasupplier.com [ts.toyotasupplier.com]
- 8. Page loading... [guidechem.com]
- 9. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 10. 460-25-3 | this compound [chemindex.com]
- 11. echemi.com [echemi.com]
- 12. CAS 460-25-3: this compound | CymitQuimica [cymitquimica.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Refractive Index Validation for 1,3-Dibromo-1,1-difluoropropane
Executive Summary & Technical Profile
Target Compound: 1,3-Dibromo-1,1-difluoropropane
CAS: 460-25-3
Formula:
In the synthesis of fluorinated pharmaceuticals and agrochemicals, This compound serves as a critical
While Gas Chromatography (GC) provides purity data, it does not inherently validate physical identity or detecting bulk density anomalies caused by hydration or isomer contamination. Refractive Index (RI,
Comparative Analysis: Target vs. Alternatives
The refractive index is a function of polarizability and density. The introduction of fluorine atoms—highly electronegative with low polarizability—significantly lowers the RI compared to non-fluorinated analogs. This physical property is the most immediate indicator of successful fluorination or isomer identity.
Table 1: Comparative Physical Properties Matrix
| Compound | CAS | Structure | Theoretical RI ( | Boiling Point (°C) | Density (g/cm³) |
| This compound | 460-25-3 | 1.4580 ± 0.005 | ~138-142 | 2.061 | |
| 1,3-Dibromo-2,2-difluoropropane | 460-25-3 (Isomer) | 1.4520 ± 0.005 | 138 | ~2.05 | |
| 1,3-Dibromopropane | 109-64-8 | 1.5220 | 167 | 1.989 | |
| 1-Bromo-3-fluoropropane | 352-91-0 | 1.4295 | 100 | 1.538 |
*Note: Theoretical RI values for the difluoro isomers are derived from Molar Refraction (MR) calculations due to limited primary literature. See Section 4 for the calculation methodology.
Key Insight: A measured RI > 1.48 strongly suggests contamination with non-fluorinated 1,3-dibromopropane or significant hydrolysis products.
Experimental Protocol: High-Precision RI Measurement
Objective: Determine
Equipment & Reagents[4][5]
-
Instrument: Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.
-
Calibration Standard: HPLC-grade Water (
) or 1-Bromonaphthalene (for high RI range verification). -
Solvent: Acetone (HPLC grade) for prism cleaning.
-
Sample: >2 mL of this compound (dried over
).
Step-by-Step Methodology
-
System Equilibration:
-
Set the refractometer temperature to 20.00°C .
-
Critical: Allow the prism to stabilize for 15 minutes. Fluctuations of ±0.1°C can shift RI by ~0.0005.
-
-
Zero-Point Calibration:
-
Apply 200 µL of HPLC water.
-
Confirm reading is
. If outside this range, perform a cleaning cycle and recalibrate.
-
-
Sample Application:
-
Warning: this compound is volatile and dense.
-
Using a glass Pasteur pipette, apply the sample to the center of the prism. Ensure the liquid covers the entire optical surface without trapping air bubbles.
-
Tip: Due to high density (2.061 g/cm³), the sample may bead; use the refractometer's presser/lid immediately to create a thin film.
-
-
Measurement & Drift Check:
-
Initiate measurement. Record the value after stabilization (typically 10-30 seconds).
-
Self-Validation Step: Wait 60 seconds and measure again. A significant increase (>0.001) indicates evaporation of the fluorinated component (enriching less volatile impurities) or temperature drift.
-
-
Cleaning:
-
Wipe with a lint-free tissue.
-
Clean with acetone.
-
Perform a final wipe with water and dry.
-
Theoretical Validation: The Molar Refraction (MR) Check
When literature values are scarce for specific isomers, the Lorentz-Lorenz equation provides an authoritative "sanity check." This method validates your experimental data against theoretical atomic contributions.
The Equation
Where:
- = Molar Refraction (Sum of atomic refractions)
- = Molecular Weight (237.87 g/mol )[1][3]
- = Density (2.061 g/cm³)[2]
-
= Refractive Index[4][5]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Calculation Workflow
-
Calculate Theoretical MR: Using Vogel’s atomic increments:
-
Solve for Theoretical RI (
): Rearranging the Lorentz-Lorenz equation for using the theoretical MR and known density: Solving for yields ~1.458 .
Validation Logic & Troubleshooting
The following diagram illustrates the decision-making process for validating the compound based on RI and Density data.
Caption: Decision tree for validating this compound identity using physical constants.
References
-
PubChem. (2025).[6] this compound Compound Summary. National Center for Biotechnology Information. [Link]
-
ChemIndex. (2024). Physical Properties of Halogenated Propanes. [Link]
-
Vogel, A. I. (1948). Physical properties and chemical constitution.[1][6][3][7][8][9][10][11][12] Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate link. Journal of the Chemical Society. (Source for Atomic Refraction Constants).
-
Stenutz, R. (2024). Data for 1,3-dibromo-2,2-difluoropropane. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 460-25-3 | this compound [chemindex.com]
- 3. 1,3-dibromo-2,2-difluoropropane [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dibromo-1,1-difluorobutane | C4H6Br2F2 | CID 2736759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dibromo-1,1-difluorooctane | C8H14Br2F2 | CID 141756144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Dibromo-1,3-difluoropropane | C3H4Br2F2 | CID 5463739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 1,1-Dibromopropene (CAS 13195-80-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. CAS 460-25-3: this compound | CymitQuimica [cymitquimica.com]
- 12. 1-BROMO-3-FLUOROPROPANE CAS#: 352-91-0 [m.chemicalbook.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 1,3-Dibromo-1,1-difluoropropane
Executive Summary: The Regulatory Imperative
1,3-Dibromo-1,1-difluoropropane (CAS: 461-54-1) is not a standard organic solvent. Chemically, it is a Hydrobromofluorocarbon (HBFC) . Under the Montreal Protocol and US EPA Clean Air Act (Title VI), HBFCs are classified as Class I, Group VII Ozone Depleting Substances (ODS) .
Unlike common laboratory solvents, this compound was phased out of production in 1996 due to its high Ozone Depletion Potential (ODP). Disposal requires strict adherence to destruction mandates. It cannot be evaporated, vented, or diluted into standard aqueous waste streams. It must be destroyed via high-temperature incineration at a facility permitted to handle ODS with >99.99% Destruction and Removal Efficiency (DRE).
Hazard Profile & Compatibility Assessment
Before handling, you must understand the specific physicochemical risks associated with this molecule.
| Hazard Category | Specific Risk | Operational Consequence |
| Regulatory | Class I ODS | Zero Tolerance for Venting. All transfers must be closed-system or performed in a fume hood to capture vapors. |
| Reactivity | Metal Sensitivity | DO NOT USE ALUMINUM. Like many alkyl halides, this compound can react violently with active metals (Al, Mg, Zn, Na) to form pyrophoric organometallics or initiate exothermic decomposition. |
| Flammability | Combustible Liquid | Treat as a flammable solvent. Flash point is likely >55°C (based on analogs), but it will support combustion. |
| Toxicity | Narcotic / Irritant | High vapor density (heavier than air). Vapors accumulate in low areas. Potential mutagenic properties (common in halogenated propanes).[1] |
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Golden Rule")
-
Stream: Segregate strictly into the Halogenated Organic Solvent waste stream.
-
Prohibition: NEVER mix with:
-
Non-halogenated solvents (e.g., Acetone, Ethanol) – doing so increases the volume of expensive ODS waste.
-
Strong bases (NaOH, KOH) – risk of dehydrohalogenation and explosion.
-
Oxidizers (Nitric Acid, Peroxides).
-
Phase 2: Containerization
-
Material: Use Amber Glass (preferred) or High-Density Polyethylene (HDPE).
-
Critical: Ensure the cap liner is Teflon (PTFE) or Polyethylene. Avoid rubber liners which may swell/degrade.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture potential leaks.
Phase 3: Labeling
Your label must be compliant with RCRA (Resource Conservation and Recovery Act) and identifying standards.
-
Primary Identifier: "Hazardous Waste - Halogenated Solvent"
-
Chemical Components: "this compound (100%)"
-
Hazard Checkboxes: [x] Toxic [x] Flammable [x] ODS
-
Special Note: Add a supplemental tag: "Contains Class I Ozone Depleting Substance - Incineration Required."
Phase 4: Satellite Accumulation
-
Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][4]
-
Keep the container tightly closed at all times except when adding waste.
-
Timeline: Once full, the container must be moved to the central accumulation area within 3 days (standard RCRA compliance).
Emergency Response: Spill Management
Immediate Action: Evacuate the immediate area. Vapors are heavy and will displace oxygen in confined spaces.
-
Minor Spill (< 100 mL):
-
Don PPE: Butyl rubber or Silver Shield® gloves (Nitrile provides only splash protection for brominated compounds), Safety Goggles, Lab Coat.
-
Ventilation: Maximize hood sash airflow or open windows if safe.
-
Absorb: Use Vermiculite or Sand .
-
Do NOT use: Sawdust or paper towels (combustible reaction risk).
-
-
Collect: Scoop into a wide-mouth jar, seal, and label as hazardous waste.
-
-
Major Spill (> 100 mL or outside fume hood):
-
Alert personnel and evacuate the lab.
-
Call EHS / Emergency Response.
-
Do not attempt cleanup without Self-Contained Breathing Apparatus (SCBA) due to potential narcotic effects and ODS release.
-
Visual Workflow: Decision Logic
The following diagram outlines the critical decision path for handling this specific chemical.
Figure 1: Decision logic for the segregation and packaging of HBFC waste streams.
Regulatory References & Grounding
-
United States Environmental Protection Agency (EPA). Phaseout of Class I Ozone-Depleting Substances. (Identifies HBFCs as Class I, Group VII substances requiring destruction).
-
Source:
-
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Defines hazardous waste characteristics).
-
Source:
-
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. (Physical properties and safety data).
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (Labeling and SDS requirements).[2][3][4]
-
Source:
-
Disclaimer: This guide is for professional research use. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
